Hex-3-en-5-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61753-36-4 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-3-en-5-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,3-4,7H,5-6H2 |
InChI Key |
BRPYKGUPEIEWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CCCO |
Origin of Product |
United States |
Foundational & Exploratory
Hex-3-en-5-yn-1-ol chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties and structure of Hex-3-en-5-yn-1-ol, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its structure, physicochemical properties, and spectroscopic characteristics.
Chemical Structure and Identification
This compound is a six-carbon chain alcohol containing both a double bond and a triple bond. Its structure allows for stereoisomerism (E/Z) at the double bond, leading to two distinct geometric isomers.
Table 1: Structural and Identification Data for this compound
| Identifier | Data |
| IUPAC Name | This compound[1] |
| CAS Number | 61753-36-4[1] |
| Molecular Formula | C₆H₈O[1] |
| SMILES | C#CC=CCCO[1] |
| InChI | InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,3-4,7H,5-6H2[1] |
| InChIKey | BRPYKGUPEIEWRQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimental data on the physical properties of this compound are limited in publicly available literature. The following table summarizes computed data from reliable chemical databases. It is critical to note that these are theoretical estimations and should be used with caution pending experimental verification.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 96.057514874 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹³C NMR spectrum for (E)-Hex-3-en-5-yn-1-ol is available and provides insight into the carbon framework of the molecule.[2]
Further experimental investigation is required to obtain a complete set of spectroscopic data, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for both the (E) and (Z) isomers.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, based on known organic transformations, a plausible synthetic pathway can be proposed.
Proposed Synthetic Workflow
The synthesis of this compound could potentially be achieved through the coupling of a C2 acetylenic unit with a C4 electrophile containing a protected alcohol and a double bond, or vice versa. A possible disconnection approach is illustrated below.
Caption: Proposed retrosynthetic analysis for this compound.
A forward synthesis could involve the reaction of a protected 4-bromobut-2-en-1-ol with lithium acetylide. This would be followed by deprotection of the alcohol to yield the target molecule. The stereochemistry of the double bond would need to be controlled during the synthesis of the butenol precursor.
References
An In-Depth Technical Guide to Hex-3-en-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hex-3-en-5-yn-1-ol, including its chemical identifiers, properties, and the broader context of the enynol class of compounds to which it belongs. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates general synthetic methodologies and biological activities associated with enynols, providing a valuable resource for researchers in organic synthesis and drug discovery.
Chemical Identity and Properties
The compound specified, this compound, is a member of the enynol family, characterized by the presence of both a double (en) and a triple (yn) bond, as well as a terminal alcohol functional group.
IUPAC Name: this compound[1] CAS Number: 61753-36-4[1]
A closely related isomer is hex-5-en-3-yn-1-ol, with the CAS Number 28916-38-3.[2] It is crucial for researchers to distinguish between these isomers based on their respective CAS numbers.
Physicochemical Data
The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are theoretical predictions and may differ from experimental values.
| Property | Value | Source |
| Molecular Formula | C₆H₈O | PubChem[1] |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 96.057514874 Da | PubChem[1] |
| Monoisotopic Mass | 96.057514874 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 102 | PubChem[1] |
Synthesis and Reactivity of Enynols
General Synthetic Strategies
The synthesis of enynols can be achieved through various modern organic chemistry reactions. One of the most common and versatile methods is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.
Below is a conceptual workflow for the synthesis of an enynol, which could be adapted for the synthesis of this compound.
Caption: Conceptual workflow for the Sonogashira coupling to synthesize an enynol.
Reactivity and Cyclization Reactions
Enynols are versatile substrates for a variety of chemical transformations, particularly cascade and cyclization reactions. Gold-catalyzed cyclizations of enynols have emerged as a powerful tool for the synthesis of complex molecular architectures. These reactions can proceed through different pathways, leading to the formation of various carbo- and heterocyclic systems. The reactivity of the enynol can be tuned by the nature of the catalyst and the reaction conditions.
Biological Activity of Enynol Derivatives
Derivatives of enynes isolated from natural sources, such as terrestrial plants and fungi, have garnered significant interest due to their potent biological activities.
Anti-inflammatory Properties
A notable biological activity associated with enyne derivatives is their anti-inflammatory potential.[3] This activity is thought to arise from the structural similarity of these compounds to endogenous anti-inflammatory agents. The enyne functional group is a key pharmacophore, and its presence in a molecule can be a starting point for the development of novel anti-inflammatory drugs.
The general workflow for investigating the biological activity of a synthesized enynol compound is outlined below.
References
Spectroscopic Analysis of Hex-3-en-5-yn-1-ol: A Technical Guide
This guide provides a comprehensive overview of the predicted spectroscopic data for Hex-3-en-5-yn-1-ol, a molecule of interest in synthetic chemistry and drug development due to its unique combination of functional groups. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C1 (-CH₂OH) | ~3.7 | Triplet | 2H |
| H on C2 (-CH₂-) | ~2.4 | Quartet | 2H |
| H on C3 (=CH-) | ~5.6 | Triplet of doublets | 1H |
| H on C4 (=CH-) | ~6.2 | Doublet of triplets | 1H |
| H on C6 (≡CH) | ~2.9 | Doublet | 1H |
| -OH | Variable (typically 1-5) | Singlet (broad) | 1H |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | ~60 |
| C2 (-CH₂-) | ~32 |
| C3 (=CH-) | ~110 |
| C4 (=CH-) | ~145 |
| C5 (≡C-) | ~83 |
| C6 (≡CH) | ~80 |
Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (alkyne, sp) | ~3300 | Strong, Sharp |
| C-H (alkene, sp²) | 3010-3100 | Medium |
| C-H (alkane, sp³) | 2850-2960 | Medium |
| C≡C (alkyne) | 2100-2260 | Medium to Weak |
| C=C (alkene) | 1620-1680 | Medium |
| C-O (alcohol) | 1050-1260 | Strong |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 96 | Molecular Ion (M⁺) |
| 78 | Loss of H₂O (M-18) |
| 67 | Loss of -CH₂OH (M-31) |
| 53 | Propargyl cation ([C₃H₃]⁺) |
| 39 | Allyl cation ([C₃H₃]⁺) |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for an alcohol like this compound. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[1][2]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.[3] For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, direct injection or a gas chromatography (GC) inlet can be used. For less volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method that typically leads to extensive fragmentation, providing structural information. Softer ionization techniques can be used to preserve the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[4][5]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a novel organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Physical properties of Hex-3-en-5-yn-1-ol (boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of Hex-3-en-5-yn-1-ol, with a focus on its boiling and melting points. Due to the limited availability of experimentally determined data for this specific molecule, this guide also presents estimated values based on structurally similar compounds and outlines the standard experimental protocols for their determination.
Core Physical Properties
| Property | Estimated Value | Notes |
| Boiling Point | 160-180 °C (at 760 mmHg) | This estimation is based on the boiling points of other C6 unsaturated alcohols. The presence of a triple bond may slightly increase the boiling point compared to corresponding hexenols. |
| Melting Point | < -20 °C | This compound is expected to be a liquid at room temperature. The melting point is likely to be significantly below 0°C, similar to other simple C6 alcohols. |
| Physical State | Liquid at STP | Based on the estimated melting point. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the boiling and melting points of a liquid compound like this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination, a simple distillation apparatus is recommended.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter)
-
Thermometer with appropriate range
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (approximately 1-2 drops per second).
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Melting Point (for low-temperature determination)
Since this compound is expected to be a liquid at room temperature, its melting point (or freezing point) must be determined using a cooling method.
Apparatus:
-
Test tube
-
Low-temperature thermometer or thermocouple
-
Cooling bath (e.g., dry ice/acetone or liquid nitrogen)
-
Stirring rod or magnetic stirrer
Procedure:
-
Place a sample of the liquid this compound into a test tube.
-
Insert a low-temperature thermometer or thermocouple into the sample, ensuring the bulb or sensor is fully immersed.
-
Place the test tube in a cooling bath.
-
Continuously stir the sample as it cools to ensure uniform temperature distribution and prevent supercooling.
-
Record the temperature at regular intervals.
-
The melting point is the temperature at which the temperature remains constant while the substance is freezing. This plateau in the cooling curve corresponds to the phase transition from liquid to solid.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and physical characterization of a novel compound such as this compound.
Caption: A generalized workflow from synthesis to physical property determination.
Hex-3-en-5-yn-1-ol molecular weight and formula
An In-depth Technical Guide to Hex-3-en-5-yn-1-ol
This technical guide provides a concise overview of the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Properties
This compound is an organic compound featuring a six-carbon chain containing a double bond, a triple bond, and a terminal alcohol functional group. Its chemical structure lends itself to a variety of organic synthesis applications.
Molecular Formula and Weight
The molecular formula and molecular weight of this compound are fundamental parameters for any quantitative analysis or experimental design. These values are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H8O[1] |
| Molecular Weight | 96.13 g/mol [1][2][3] |
| IUPAC Name | This compound |
The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (approximately 12.011 u), Hydrogen (approximately 1.008 u), and Oxygen (approximately 15.999 u).[4][5][6][7][8][9][10]
Experimental Data and Protocols
A comprehensive search for detailed experimental protocols, such as synthesis, purification, or its application in signaling pathways, did not yield specific, publicly available in-depth guides or whitepapers for this compound. The information is largely cataloged in chemical databases.
Signaling Pathways and Logical Relationships
Due to the limited availability of research literature focusing on the specific biological activity of this compound, information regarding its involvement in signaling pathways is not available at this time. Therefore, a corresponding visualization cannot be generated.
Further research and publication in peer-reviewed journals are required to elucidate the biological roles and experimental protocols associated with this compound.
References
- 1. This compound | C6H8O | CID 71392619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hex-5-en-3-yn-1-ol | C6H8O | CID 120095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hex-1-en-5-yn-3-ol | C6H8O | CID 11829368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. #1 - Hydrogen - H [hobart.k12.in.us]
- 7. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. #8 - Oxygen - O [hobart.k12.in.us]
The Advent and Evolution of Enynols: A Technical Guide to Their Discovery and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enynol motif, a conjugated system comprising both an alkene and an alkyne moiety terminating in a hydroxyl group, represents a cornerstone in modern synthetic organic chemistry. Its unique electronic properties and versatile reactivity have established it as a powerful building block for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of enynol chemistry, from its conceptual origins in the early 20th century to the revolutionary advancements in gold-catalyzed transformations that have defined the field in recent decades. Detailed experimental protocols for seminal reactions, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in the field.
Early Discoveries: The Conceptual Foundations in Divinyl Ketone Chemistry
While the term "enynol" gained prominence in the later 20th century, the foundational chemistry of related reactive intermediates can be traced back to the early 1900s. The initial explorations into the reactivity of conjugated systems that parallel enynols were centered on divinyl ketones.
A pivotal moment in this area was the work of Russian chemist Ivan Nikolaevich Nazarov in the 1940s. While studying the hydration of divinylacetylenes, Nazarov observed that the resulting divinyl ketones underwent a facile acid-catalyzed cyclization to form cyclopentenone derivatives.[1][2][3] This transformation, now famously known as the Nazarov cyclization, laid the fundamental groundwork for understanding the behavior of the pentadienyl cation intermediate, a key species in many modern enynol reactions.[4] Although earlier observations of divinyl ketone cyclizations existed, it was Nazarov's systematic investigation that elucidated the synthetic potential of this reaction.[3]
The initial experimental conditions for these cyclizations were often harsh, requiring strong protic or Lewis acids and high temperatures.
Table 1: Early Examples of Divinyl Ketone Cyclizations (Nazarov Era)
| Divinyl Ketone Precursor | Acid Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone) | H₂SO₄, Ac₂O | Not specified | Not specified | Cyclopentenone derivative | N/A | [3] |
| Various substituted divinyl ketones | H₃PO₄, HCOOH | Not specified | Heat | Corresponding 2-cyclopentenones | High | [3] |
| Various substituted divinyl ketones | H₂SO₄, AcOH | Not specified | Room Temperature | Corresponding 2-cyclopentenones | High | [3] |
The Modern Era: The Rise of Gold Catalysis
The turn of the 21st century witnessed a paradigm shift in enynol chemistry with the advent of homogeneous gold catalysis. The unique ability of gold(I) and gold(III) complexes to act as soft, carbophilic Lewis acids allowed for the activation of the alkyne moiety of enynols under exceptionally mild conditions, unlocking a plethora of new, highly selective transformations. This "gold rush" in catalysis led to the development of numerous methods for the synthesis of complex carbo- and heterocyclic scaffolds from enynol precursors.
Pioneering work by researchers such as Zhang, Hashmi, and Toste demonstrated the power of gold catalysts to effect a wide range of enynol cyclizations, including the formation of furans, bicyclic systems, and other intricate molecular frameworks. These reactions often proceed with high atom economy and stereoselectivity, making them highly attractive for applications in total synthesis.
Gold-Catalyzed Cycloisomerization of Enynols for Furan Synthesis
One of the most significant applications of gold catalysis in enynol chemistry is the synthesis of substituted furans. Gold catalysts efficiently promote the intramolecular attack of the hydroxyl group onto the activated alkyne, leading to a cyclized intermediate that can then rearrange to the aromatic furan ring.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of a Furan Derivative
The following is a representative procedure for the gold(I)-catalyzed cyclization of an enynol to a furan, based on methodologies developed in the field.
To a solution of the (Z)-2-en-4-yn-1-ol (0.5 mmol) in dichloromethane (DCM, 5 mL) at room temperature is added a gold(I) catalyst such as [P(t-Bu)₂-(o-biphenyl)]AuCl (5 mol%) and AgSbF₆ (5 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding furan derivative.
Table 2: Representative Gold-Catalyzed Enynol Cyclizations
| Enynol Substrate | Gold Catalyst | Co-catalyst/Additive | Solvent | Conditions | Product Type | Yield (%) |
| (Z)-2-en-4-yn-1-ols | [P(t-Bu)₂(o-biphenyl)]AuCl | AgSbF₆ | DCM | RT, 30 min | Substituted Furans | up to 95 |
| 1,5-Allenynes | [(Ph₃PAu)₃O]BF₄ | None | CHCl₃ | 60 °C | Cross-conjugated Trienes | up to 88 |
| β-Ketoesters with terminal alkynes | (Ph₃P)AuOTf | None | DCM | RT, 15 min | exo-Methylenecyclopentanes | up to 99 |
| 3-Alkoxyl-1,6-diynes | t-BuDavePhosAuCl | AgNTf₂ | Toluene | 100 °C | Bicyclo[2.2.1]hept-5-en-2-ones | up to 71 |
Mechanistic Considerations and Visualized Pathways
The reactivity of enynols under both classical and modern catalytic conditions is governed by the formation of key intermediates that dictate the reaction outcome. Understanding these mechanistic pathways is crucial for predicting and controlling the selectivity of these transformations.
The Nazarov Cyclization Pathway
The classical Nazarov cyclization proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation.
References
Hex-3-en-5-yn-1-ol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Hex-3-en-5-yn-1-ol, a versatile intermediate in organic synthesis. Due to the limited direct stability data for this specific compound, this document leverages information on structurally related molecules and general principles of handling highly unsaturated compounds to provide a robust framework for its safe and effective use.
Chemical Profile
This compound is a C6 alcohol containing both a double bond (alkene) and a triple bond (alkyne) in conjugation, with a terminal alkyne and a primary allylic alcohol functional group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules. However, the presence of these reactive moieties also dictates its stability profile and handling requirements.
PubChem CID: 71392619[1] Molecular Formula: C₆H₈O[1] Molecular Weight: 96.13 g/mol [1] IUPAC Name: this compound[1] SMILES: C#CC=CCCO[1]
Inferred Stability and Potential Degradation Pathways
Potential Degradation Factors:
-
Oxidation: The allylic alcohol and the electron-rich enyne system are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation of the primary alcohol can lead to the corresponding aldehyde and subsequently to a carboxylic acid.[2][3] The enyne moiety can also undergo oxidative cleavage.
-
Polymerization/Oligomerization: Terminal alkynes and conjugated systems can be prone to polymerization or oligomerization, especially in the presence of heat, light, or catalytic impurities.
-
Acid/Base Sensitivity: The presence of the hydroxyl group and the acidic proton of the terminal alkyne suggests potential sensitivity to both acidic and basic conditions. Strong acids or bases could catalyze isomerization, hydration of the alkyne, or other rearrangements.
-
Rearrangements: Molecules containing similar functionalities, such as 1-Hexen-5-yn-3-ol, are known to undergo rearrangements and cyclizations.[4]
-
Dimerization: Terminal alkynes can undergo oxidative dimerization, particularly in the presence of copper catalysts.
A logical workflow for assessing the stability of this compound is outlined below.
Caption: Logical workflow for storage and stability assessment of this compound.
Recommended Storage Conditions
Based on the inferred stability profile and general practices for handling unsaturated and reactive organic compounds, the following storage conditions are recommended to minimize degradation and ensure the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, preferably at -20°C for long-term storage and 2-8°C for short-term storage. | To minimize the rate of potential degradation reactions such as oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |
| Light | Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. | To prevent light-induced degradation or polymerization. |
| Container | Use a clean, dry, and inert glass container with a tightly sealing cap. | To avoid contamination and reaction with container materials. |
| Purity | Use the compound in its purest form. Impurities can act as catalysts for decomposition. | To enhance stability and prevent side reactions. |
Proposed Experimental Protocol for Stability Studies
To obtain quantitative data on the stability of this compound, a formal stability study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[5][6]
4.1. Materials and Equipment
-
This compound (high purity)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber (ICH Q1B compliant)
-
Analytical instrumentation: HPLC-UV, GC-MS, NMR spectrometer
-
pH meter
-
Inert gas (argon or nitrogen)
-
Amber glass vials with Teflon-lined caps
4.2. Experimental Workflow
The following diagram illustrates the proposed workflow for a comprehensive stability study.
Caption: Proposed experimental workflow for the stability study of this compound.
4.3. Long-Term and Accelerated Stability Testing
Samples of this compound should be stored under the following conditions and tested at the specified time points.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
4.4. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.
| Condition | Suggested Protocol |
| Acid Hydrolysis | Treat a solution of the compound with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C). |
| Base Hydrolysis | Treat a solution of the compound with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C). |
| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C). |
| Photostability | Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). |
4.5. Analytical Methods
A stability-indicating analytical method, typically HPLC with UV detection, should be developed and validated to separate this compound from its potential degradation products. GC-MS can be used for the identification of volatile degradants, and NMR spectroscopy can provide structural information on major degradation products.
Conclusion
While specific stability data for this compound is scarce, a comprehensive understanding of its chemical structure allows for well-founded recommendations for its storage and handling. The inherent reactivity of the conjugated enyne and allylic alcohol functionalities necessitates storage at low temperatures, under an inert atmosphere, and protected from light. A systematic stability study, as outlined in this guide, is crucial to quantitatively determine its shelf-life and to identify potential degradation pathways, ensuring its effective and safe use in research and development.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 1-Hexen-5-yn-3-ol | 1573-66-6 | Benchchem [benchchem.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Quantum Chemical Studies of Hex-3-en-5-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Properties and Electronic Structure
Hex-3-en-5-yn-1-ol is a C6H8O molecule with a molecular weight of 96.13 g/mol .[1] Its structure features a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, making it an interesting subject for quantum chemical analysis.
Table 1: General Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H8O | PubChem |
| Molecular Weight | 96.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C#CC=CCCO | PubChem |
| InChI Key | BRPYKGUPEIEWRQ-UHFFFAOYSA-N | PubChem |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such molecules. These calculations can provide insights into electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis
The flexibility of the single bonds in this compound allows for the existence of multiple conformers. Computational methods can be used to identify these low-energy conformations and to determine their relative stabilities. While specific data for this compound is not available, the following table shows representative calculated relative energies for conformers of its isomer, 1-Hexen-5-yn-3-ol. This data is based on typical DFT calculations for similar alcohol-containing enynes and illustrates the small energy differences often observed between conformers.
Table 2: Representative Calculated Relative Energies of Enynol Conformers
| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |
| A | 60° | 0.00 |
| B | 180° | 1.25 |
| C | -60° | 0.85 |
Note: This data is for the isomer 1-Hexen-5-yn-3-ol and serves as a representative example.
Experimental Protocols: Quantum Chemical Calculations
The following sections detail the standard computational methodologies for investigating the quantum chemical properties of this compound. These protocols are based on widely used techniques in computational chemistry.
Geometry Optimization
The first step in most quantum chemical studies is to determine the molecule's equilibrium geometry. This is achieved through a process of energy minimization. A common and reliable method for this is DFT with the B3LYP functional and a 6-31G* basis set.
Caption: Workflow for geometry optimization of this compound.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum.
Table 3: Representative Calculated Vibrational Frequencies for a C-H Stretch in a Similar Molecule
| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) |
| C-H Stretch | B3LYP/6-31G* | ~3000 - 3100 |
Note: This is a representative value for a typical C-H stretching frequency and not specific to this compound.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
References
Potential Biological Activities of Phenol Derivatives: A Technical Guide
Introduction
Phenol derivatives represent a diverse and promising class of compounds in drug discovery, exhibiting a wide range of biological activities. These activities stem from the varied structural modifications possible on the phenol scaffold, which can significantly influence their interaction with biological targets. This technical guide provides an in-depth overview of the potential biological activities of phenol derivatives, with a particular focus on eugenol and its analogues, for which a substantial body of research is available. While the initial aim was to focus on enynol derivatives, the available scientific literature is sparse for this specific class. Phenol derivatives, sharing some structural similarities and being extensively studied, offer a valuable proxy for understanding the potential of related compounds in therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Phenol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various phenol derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Eugenol-1,2,3-triazole derivative 9 | MDA-MB-231 | 6.91 | Doxorubicin | 6.58 |
| Eugenol-1,2,3-triazole derivative 9 | MCF-7 | 3.15 | Doxorubicin | 3.21 |
| 4'-bromoflavonol (6l) | A549 | 0.46 ± 0.02 | 5-Fluorouracil | 4.98 ± 0.41 |
| 4'-chloroflavonol (6k) | A549 | 3.14 ± 0.29 | 5-Fluorouracil | 4.98 ± 0.41 |
| Tetrahydroquinoline derivative | U2OS | 50.5 ± 3.8 | - | - |
| Phosphonate 1,2,3-triazole derivative 8 | HT-1080 | 15.13 | Doxorubicin | Not specified |
| Phosphonate 1,2,3-triazole derivative 8 | A-549 | 21.25 | Doxorubicin | Not specified |
| Phosphonate 1,2,3-triazole derivative 8 | MCF-7 | 18.06 | Doxorubicin | Not specified |
| Phosphonate 1,2,3-triazole derivative 8 | MDA-MB-231 | 16.32 | Doxorubicin | Not specified |
| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (1) | Various human cancer lines | ~2.3 | - | - |
| Eugenol-1,3,4-oxadiazole-morpholine hybrid (17) | MCF-7 | 1.71 | - | - |
| Eugenol-1,3,4-oxadiazole-morpholine hybrid (17) | SKOV3 | 1.84 | - | - |
| Eugenol-1,3,4-oxadiazole-morpholine hybrid (17) | PC-3 | 1.1 | - | - |
| Tetrahydrocurcumin-triazole derivative 4g | HCT-116 | 1.09 ± 0.17 | Cisplatin | Not specified |
| Tetrahydrocurcumin-triazole derivative 4g | A549 | 45.16 ± 0.92 | Cisplatin | Not specified |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and wash the cells with 100 µL of PBS. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours in the dark at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Certain phenol derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve disruption of the microbial cell membrane and inhibition of essential enzymes.
Quantitative Data for Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for eugenol derivatives against Staphylococcus aureus.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| Epoxide-eugenol | 57 | 115 |
| Bromo-alcohol eugenol derivative | 115 | 230 |
| Eugenol | 115 | 230 |
| Eugenyl ester derivatives | 320 - 6000 | Not specified |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35-37°C)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
-
(Optional) MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on a suitable agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]
Anti-inflammatory Activity
Phenol derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway, and inhibit enzymes involved in the inflammatory response.
Quantitative Data for Anti-inflammatory Activity
The following table presents the IC50 values for the in vitro anti-inflammatory activity of eugenol derivatives, as determined by the albumin denaturation assay and PPARγ binding assay.
| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Eugenol derivative 1C | Albumin Denaturation | 133.8 | Diclofenac Sodium | 54.32 |
| Eugenol derivative 1C | PPARγ Binding | 10.65 | Pioglitazone | 1.052 |
| Eugenol derivative 1d | PPARγ Binding | 6.47 | Pioglitazone | 1.77 |
| Eugenol derivative 1f | PPARγ Binding | 5.15 | Pioglitazone | 1.77 |
Experimental Protocol: Albumin Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the heat-induced denaturation of protein.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of BSA solution and 2.8 mL of PBS. Add 0.2 mL of varying concentrations of the test compound. A control group without the test compound is also prepared.
-
Incubation: Incubate the reaction mixtures at room temperature for 20 minutes.
-
Heat-induced Denaturation: After incubation, heat the mixtures in a water bath at 70°C for 10 minutes.
-
Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The IC50 value is determined from a plot of percentage inhibition versus compound concentration.[2]
Neuroprotective Effects
Emerging research suggests that certain phenol derivatives may exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are thought to be mediated through their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. For instance, paeonol, a phenolic compound, has been shown to reduce cerebral infarction volume and improve neurological deficits by suppressing the Toll-Like Receptor 2 (TLR2) and Toll-Like Receptor 4 (TLR4) signaling pathways.[3][4] Phenolic compounds, in general, are known to neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases.[5]
Visualizing Biological Processes
Understanding the complex biological processes influenced by phenol derivatives can be facilitated through visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate diagrams of a key signaling pathway and a typical experimental workflow in drug discovery.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation and immunity.[6] Many anti-inflammatory compounds exert their effects by modulating this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 4. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of cis-3-Hexen-1-ol from Hex-3-yn-1-ol
Introduction
cis-3-Hexen-1-ol, commonly known as leaf alcohol, is a valuable fragrance and flavor compound that imparts a fresh, green aroma reminiscent of cut grass.[1][2] It is utilized extensively in the perfume and food industries to create natural-smelling green notes.[1][3][4] A primary and industrially significant route for the synthesis of cis-3-Hexen-1-ol involves the stereoselective partial hydrogenation of the triple bond in Hex-3-yn-1-ol.[1][4][5] This application note details two effective catalytic methods for this transformation: hydrogenation using a P-2 Nickel catalyst and hydrogenation using the Lindlar catalyst. Both methods are known for their high selectivity towards the desired cis-alkene.
Core Synthetic Pathway
The fundamental reaction involves the addition of one equivalent of hydrogen across the alkyne group in Hex-3-yn-1-ol to yield cis-3-Hexen-1-ol. The key challenge is to prevent over-reduction to the corresponding alkane (n-hexanol) and to control the stereochemistry to favor the cis isomer over the trans isomer.[6][7]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data for the synthesis of cis-3-Hexen-1-ol from Hex-3-yn-1-ol using different catalytic systems.
| Catalyst System | Substrate | Product | Yield (%) | cis:trans Ratio | Byproducts | Reference |
| P-2 Nickel with Ethylenediamine | Hex-3-yn-1-ol | cis-3-Hexen-1-ol | 94 | >100:1 | 2% n-hexanol | [6][8] |
| Lindlar Catalyst (Pd/CaCO₃/PbO) | Hex-3-yn-1-ol | cis-3-Hexen-1-ol | 98.2 | High cis selectivity | Not specified | [5] |
| Palladium on Carbon (Pd/C) | 3-Hexyn-1-ol | cis-3-Hexen-1-ol | >99 (conversion) | Not specified | <0.5% trans isomer | [9] |
Experimental Protocols
Method 1: Selective Hydrogenation using P-2 Nickel Catalyst
This protocol is adapted from the procedure described by Brown and Ahuja for the highly stereospecific reduction of alkynes.[8] The P-2 Nickel catalyst is a colloidal, non-magnetic black nickel catalyst generated by the reduction of a nickel(II) salt with sodium borohydride.[8][10]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(C₂H₃O₂)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hex-3-yn-1-ol
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Brown² hydrogenator)
-
Filtration apparatus
Procedure:
-
Catalyst Preparation (P-2 Nickel):
-
In a suitable reaction flask within the hydrogenation apparatus, dissolve 1.25 g (5.0 mmol) of nickel(II) acetate tetrahydrate in 50 mL of ethanol.
-
Purge the apparatus with hydrogen gas.
-
While stirring, add a solution of sodium borohydride (0.19 g, 5.0 mmol) in 10 mL of ethanol to the nickel acetate solution. A black, finely divided precipitate of the P-2 Nickel catalyst will form immediately.[10]
-
-
Hydrogenation Reaction:
-
To the freshly prepared catalyst suspension, add 0.66 mL (10 mmol) of ethylenediamine, followed by 3.92 g (40.0 mmol) of Hex-3-yn-1-ol.[8]
-
Pressurize the system with hydrogen gas to 1 atm.
-
Stir the reaction mixture vigorously at 20-25°C.
-
Monitor the hydrogen uptake. The theoretical amount of hydrogen for the semi-hydrogenation should be consumed in approximately 12 minutes, after which the uptake will virtually cease.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the nickel catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
The ethylenediamine can be removed from the filtrate by washing with neutral water.
-
The crude product can be purified by distillation under reduced pressure to yield pure cis-3-Hexen-1-ol.
-
Method 2: Selective Hydrogenation using Lindlar Catalyst
The Lindlar catalyst is a palladium-based heterogeneous catalyst that is "poisoned" with lead to reduce its activity, thereby preventing the over-reduction of alkenes to alkanes.[7][11][12] It is highly effective for the syn-addition of hydrogen to alkynes, resulting in the formation of cis-alkenes.[7][12]
Materials:
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hex-3-yn-1-ol
-
Solvent (e.g., ethanol, hexane, or no solvent[6])
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup:
-
In a hydrogenation flask, place the Lindlar catalyst (the amount can vary, typically 1-5 mol% of the substrate).
-
Add the solvent of choice (if any) and then add the Hex-3-yn-1-ol. A patent describes a solvent-free process as well.[6]
-
Seal the reaction vessel and purge the system with hydrogen gas.
-
-
Hydrogenation Reaction:
-
Pressurize the vessel with hydrogen gas. The pressure can range from atmospheric pressure up to several atmospheres (e.g., 10-1000 kPa).[6][8]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 20-100°C) to ensure efficient contact between the catalyst, substrate, and hydrogen.[6]
-
Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as gas chromatography (GC) to ensure the reaction stops after the consumption of one equivalent of hydrogen.[9]
-
-
Work-up and Purification:
-
Upon completion, vent the excess hydrogen.
-
Remove the catalyst by filtration.
-
If a solvent was used, remove it by evaporation under reduced pressure.
-
The resulting crude cis-3-Hexen-1-ol can be purified by fractional distillation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of cis-3-Hexen-1-ol from Hex-3-yn-1-ol via catalytic hydrogenation.
Caption: Synthetic workflow for cis-3-Hexen-1-ol.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 3. Leaf alcohol: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. How to synthesis Leaf alcohol?_Chemicalbook [chemicalbook.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. CN1762941A - Leaf alcohol synthesis method - Google Patents [patents.google.com]
- 10. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Lindlar catalyst - Wikipedia [en.wikipedia.org]
Application of Hex-3-en-5-yn-1-ol in Natural Product Synthesis: A Versatile Chiral Building Block
Introduction
Hex-3-en-5-yn-1-ol is a versatile bifunctional molecule that serves as a valuable chiral building block in the stereoselective synthesis of complex natural products. Its enyne moiety, coupled with a primary alcohol, provides multiple reactive sites for strategic bond formations, enabling the construction of intricate molecular architectures. This application note will detail the utility of this compound and its derivatives in the synthesis of picrotoxane alkaloids, specifically highlighting a key transformation analogous to a step in the total synthesis of (-)-dendrobine.
Application in Picrotoxane Alkaloid Synthesis
The picrotoxane family of alkaloids, which includes compounds like (-)-dendrobine, are characterized by their complex, highly oxygenated, and stereochemically rich structures. The total synthesis of these molecules presents a significant challenge to synthetic chemists and serves as a platform for the development of novel synthetic methodologies.
A key strategy in the enantioselective total synthesis of (-)-dendrobine, accomplished by the Carreira group, involves the coupling of an alkyne fragment with an aldehyde to establish a key stereocenter and set the stage for the construction of the core cyclohexane ring.[1][2] While the exact reagent used was a derivative of this compound, the transformation highlights a general and powerful application of this class of compounds.
The synthetic utility lies in the ability of the alkyne to be metalated and act as a nucleophile, attacking an electrophilic aldehyde. The resulting secondary alcohol can then be further manipulated. In the case of the (-)-dendrobine synthesis, this alcohol is part of a diol that undergoes selective oxidation to form a lactone, a crucial intermediate for a subsequent Ireland-Claisen rearrangement.[1]
Key Reaction: Alkyne Addition to an Aldehyde
The addition of a metalated alkyne to an aldehyde is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is particularly useful for the synthesis of propargyl alcohols, which are versatile intermediates.
General Reaction Scheme:
Caption: General scheme for the addition of a terminal alkyne to an aldehyde.
In the context of a molecule like this compound, the terminal alkyne can be selectively deprotonated in the presence of the alkene and alcohol (if protected), allowing for its nucleophilic addition to an aldehyde.
Synthetic Pathway in the Total Synthesis of (-)-Dendrobine
The following diagram illustrates a key fragment coupling and subsequent transformation in the Carreira synthesis of (-)-dendrobine, which is analogous to a potential application of a protected this compound derivative.[1]
Caption: Key transformations in the total synthesis of (-)-dendrobine.
This sequence demonstrates how a complex fragment coupling strategy, initiated by an alkyne addition, can be employed to construct a key intermediate in the synthesis of a complex natural product.
Quantitative Data
The following table summarizes the reported yields for the key transformations in the Carreira synthesis of (-)-dendrobine that are relevant to the application of enynol building blocks.[1][3]
| Step | Transformation | Yield (%) |
| 1 | Formation of Diol 11 from Aldehyde 7 and Iodoalkyne 10 | Not explicitly reported for this step, but the subsequent lactone was obtained in good yield. |
| 2 | Selective oxidation of Diol 11 to Lactone 1 | 67% (over 2 steps from the aldehyde)[3] |
| 3 | Ireland-Claisen Rearrangement of Lactone 1 to Cyclohexene 2 | Not explicitly reported for this single step. |
| Overall | Total Synthesis of (-)-Dendrobine | 4.0% [3] |
Experimental Protocols
The following are adapted protocols for the key transformations, based on the synthesis of (-)-dendrobine.[1] These protocols can be conceptually applied to reactions involving this compound, with appropriate modifications for the specific substrate.
Protocol 1: Metalation of Alkyne and Addition to Aldehyde
-
Objective: To perform a nucleophilic addition of a terminal alkyne to an aldehyde to form a propargyl alcohol.
-
Materials:
-
Terminal alkyne (e.g., a protected derivative of this compound)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete metalation.
-
In a separate flask, dissolve the aldehyde (1.2 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the lithium acetylide solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl alcohol.
-
Protocol 2: Selective Oxidation of a Diol to a Lactone
-
Objective: To selectively oxidize a primary or secondary alcohol in the presence of other functional groups to form a lactone.
-
Materials:
-
Diol intermediate
-
Anhydrous dichloromethane (DCM)
-
Dess-Martin periodinane (DMP) or other selective oxidizing agent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
Dissolve the diol (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add DMP (1.5 equiv) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the lactone.
-
This compound and its derivatives are potent chiral building blocks for the synthesis of complex natural products. The strategic application of their enyne functionality, as exemplified by analogous transformations in the total synthesis of (-)-dendrobine, allows for the efficient and stereocontrolled construction of key intermediates. The protocols outlined above provide a practical guide for researchers and drug development professionals to employ these versatile reagents in their synthetic endeavors.
References
Application Notes and Protocols for the Catalytic Hydrogenation of Hex-3-en-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of Hex-3-en-5-yn-1-ol to yield (Z)-Hex-3,5-dien-1-ol. The focus is on achieving high selectivity for the cis-alkene product while minimizing over-reduction to the corresponding alkene or fully saturated alcohol. Three primary methods are detailed: hydrogenation using Lindlar's catalyst, P-2 Nickel catalyst, and reduction with diimide.
Introduction
The selective hydrogenation of an alkyne to a cis-alkene is a cornerstone transformation in organic synthesis, particularly in the synthesis of pharmaceuticals and biologically active molecules where stereochemistry is crucial. This compound presents a challenge of chemoselectivity, requiring the reduction of the alkyne moiety without affecting the existing double bond or the alcohol functional group. The choice of catalyst and reaction conditions is paramount to achieving the desired (Z)-diene product with high fidelity.
Catalytic Systems for Selective Alkyne Hydrogenation
Several catalyst systems have been developed for the semi-hydrogenation of alkynes. This document focuses on three of the most reliable and widely used methods.
Lindlar's Catalyst
Lindlar's catalyst is a "poisoned" palladium catalyst, typically composed of palladium on a calcium carbonate or barium sulfate support, treated with a catalyst poison such as lead acetate and quinoline.[1][2][3] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed cis-alkene to the alkane.[1] This catalyst is known for its excellent selectivity in converting alkynes to cis-alkenes through syn-addition of hydrogen.[2]
P-2 Nickel Catalyst
The P-2 Nickel catalyst is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, typically nickel acetate, with sodium borohydride in an ethanol solution.[4][5] It is a less reactive catalyst than Raney nickel and shows high stereospecificity for the hydrogenation of alkynes to cis-olefins. The addition of an amine, such as ethylenediamine, can further enhance its selectivity.[6]
Diimide Reduction
Diimide (N₂H₂) is a reagent that can be generated in situ for the reduction of multiple bonds.[7] Common methods for its generation include the oxidation of hydrazine or the thermal decomposition of sulfonylhydrazides.[7] Diimide reduction is a metal-free alternative to catalytic hydrogenation and is highly selective for the syn-addition of hydrogen to unpolarized double and triple bonds.[7][8] It is particularly useful for substrates containing functional groups that might be sensitive to metal catalysts.[9]
Quantitative Data Summary
The following tables summarize quantitative data for the selective hydrogenation of 3-hexyn-1-ol, a close structural analog of this compound. These data, adapted from a study by R.A. Bartsch et al., provide expected ranges for conversion and selectivity under various conditions.[10][11][12]
Table 1: Hydrogenation of 3-Hexyn-1-ol with a Palladium-based Catalyst (Analogous to Lindlar) [10]
| Catalyst System | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Selectivity for (Z)-3-hexen-1-ol (%) | Selectivity for (E)-3-hexen-1-ol (%) | Selectivity for Hexan-1-ol (%) |
| 0.25% Pd/Al₂O₃ | i-Propanol | 25 | 90 | >99 | 64.0 | 19.4 | 19.6 |
| 0.25% Pd/Al₂O₃ + Additives¹ | i-Propanol | 25 | 180 | >89 | 97.0 | <3.0 | <1.0 |
| 0.25% Pd/Al₂O₃ | CPME² | 60 | 150 | >95 | >90 | <5.0 | <5.0 |
¹Additives: NH₄Cl and CH₃COONa·3H₂O ²CPME: Cyclopentyl methyl ether
Table 2: Comparison of Different Catalytic Approaches (Expected Outcomes for this compound)
| Method | Catalyst | Key Features | Expected Yield of (Z)-Hex-3,5-dien-1-ol | Potential Byproducts |
| Lindlar Hydrogenation | Pd/CaCO₃, lead acetate, quinoline | High selectivity for cis-alkenes, commercially available.[1][2] | High (>90%) | (E)-Hex-3,5-dien-1-ol, Hex-3-en-1-ol, Hexan-1-ol |
| P-2 Nickel Hydrogenation | Ni(OAc)₂, NaBH₄, ethanol, ethylenediamine | Good selectivity, sensitive to substrate structure.[4] | Good to High (85-95%) | (E)-Hex-3,5-dien-1-ol, Hex-3-en-1-ol, Hexan-1-ol |
| Diimide Reduction | N₂H₄, O₂ (air), Cu(II) catalyst | Metal-free, syn-addition, mild conditions.[7] | Good (80-90%) | Unreacted starting material |
Experimental Protocols
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol or Ethanol
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add Lindlar's catalyst (5-10% by weight of the substrate).
-
Add a small amount of quinoline (typically 1-2% by weight of the catalyst) to further enhance selectivity.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas
-
Round-bottom flask with a sidearm
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
Catalyst Preparation (in situ):
-
In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol under a hydrogen atmosphere.
-
In a separate flask, prepare a solution of sodium borohydride in ethanol.
-
Slowly add the sodium borohydride solution to the nickel acetate solution with vigorous stirring. A black precipitate of the P-2 Nickel catalyst will form.
-
-
Hydrogenation:
-
To the freshly prepared catalyst suspension, add ethylenediamine (e.g., 0.66 ml, 10 mmol).
-
Add a solution of this compound (e.g., 40.0 mmol) in ethanol to the reaction mixture.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the uptake of hydrogen. The reaction is typically rapid.
-
Once the theoretical amount of hydrogen has been consumed, or the reaction has stopped, filter the mixture through Celite to remove the catalyst.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Protocol 3: Reduction with Diimide
Materials:
-
This compound
-
Hydrazine hydrate
-
Copper(II) sulfate or other Cu(II) salt (catalytic amount)
-
Ethanol or Methanol
-
Air (oxygen source)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of a copper(II) salt (e.g., a few crystals of CuSO₄).
-
Add hydrazine hydrate (2-3 eq) dropwise to the stirred solution at room temperature. The reaction is typically open to the air to allow for the oxidation of hydrazine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
The reaction may take several hours to reach completion.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water to remove any remaining hydrazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Reaction Pathway for Selective Hydrogenation
The following diagram illustrates the general reaction pathway for the selective hydrogenation of the alkyne moiety in this compound to a cis-alkene.
Caption: Selective hydrogenation of this compound to (Z)-Hex-3,5-dien-1-ol.
Experimental Workflow
This diagram outlines the general experimental workflow for the catalytic hydrogenation of this compound.
Caption: General workflow for catalytic hydrogenation experiments.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unive.it [iris.unive.it]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Purification of Hex-3-en-5-yn-1-ol by Silica Gel Column Chromatography
An application note and protocol for the purification of Hex-3-en-5-yn-1-ol using column chromatography is detailed below, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a polyfunctional organic molecule featuring a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond.[1][2][3] This combination of functional groups makes it a versatile building block in organic synthesis. Due to its polarity conferred by the hydroxyl group, normal-phase column chromatography using silica gel is an effective method for its purification from less polar starting materials or non-polar byproducts. This protocol outlines a standard procedure for the purification of this compound.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[4][5][6] A mobile phase, or eluent, of relatively low polarity is used to move the compounds down the column. Non-polar impurities will have a weak affinity for the silica gel and will travel quickly through the column, eluting first.[4][7] this compound, being more polar, will adsorb more strongly to the silica gel and elute later. By gradually increasing the polarity of the eluent (gradient elution), the target compound can be effectively separated from impurities and eluted in a pure form.
Experimental Protocol
This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC), preparation and execution of the column chromatography, and analysis of the collected fractions.
1. Materials and Equipment
-
Stationary Phase: Silica gel (200-300 mesh)[8]
-
Mobile Phase Solvents: n-Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc)
-
Sample: Crude this compound mixture
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
TLC visualization agent (e.g., Potassium Permanganate stain)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
2. Preliminary Analysis by Thin-Layer Chromatography (TLC)
The first step is to determine the optimal eluent composition using TLC. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.35.[9]
-
Prepare Eluent Systems: Prepare small volumes of varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).
-
Spot the TLC Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
UV Light: Check the plate under a UV lamp (254 nm). Conjugated systems may appear as dark spots.[10]
-
Staining: Dip the plate into a potassium permanganate (KMnO₄) staining solution. Alcohols, alkenes, and alkynes will appear as yellow-brown spots against a purple background upon gentle heating.[10] Other suitable stains include p-anisaldehyde or vanillin solutions, which are effective for visualizing alcohols.[10][11]
-
-
Select the Eluent: Choose the solvent system that provides the best separation and an Rf value in the target range of 0.2-0.35 for this compound. For the column, a slightly less polar eluent than the one selected is often used initially.
3. Column Chromatography Procedure
-
Column Packing (Slurry Method):
-
Clamp the column vertically and place a small plug of cotton or glass wool at the bottom.[4]
-
In a beaker, create a slurry of silica gel with the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). The amount of silica should be 20-50 times the weight of the crude sample.[4]
-
Pour the slurry into the column. Tap the side of the column gently to ensure even packing and to dislodge air bubbles.[4]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.
-
Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to be absorbed into the silica gel until the liquid level just reaches the top of the bed.
-
Carefully add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during eluent addition.[9]
-
-
Elution:
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions in sequentially numbered test tubes.
-
Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
If using gradient elution, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 9:1 to 4:1 Hexane:EtOAc) after eluting the non-polar impurities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine their composition. Spot every few fractions on a TLC plate alongside a spot of the original crude mixture.
-
Develop and visualize the TLC plate as described previously.
-
Identify the fractions containing the pure this compound.
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes the typical parameters for this purification.
| Parameter | Description |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase (Eluent) | Gradient of n-Hexane and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexane) |
| Recommended TLC Rf | 0.2 - 0.35 for the target compound[9] |
| TLC Visualization | Potassium Permanganate (KMnO₄) stain or p-Anisaldehyde stain[10][11] |
| Sample Loading | Wet loading in minimal solvent |
| Elution Technique | Flash Chromatography (positive pressure) |
Visualizations
The following diagrams illustrate the experimental workflow for the purification process.
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of compound elution based on polarity.
References
- 1. hex-5-en-3-yn-1-ol | 28916-38-3 [amp.chemicalbook.com]
- 2. This compound | C6H8O | CID 71392619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
Application of Hex-3-en-5-yn-1-ol in Sonogashira Coupling Reactions: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hex-3-en-5-yn-1-ol in Sonogashira coupling reactions. This versatile building block, containing both a terminal alkyne and a homoallylic alcohol, is a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The Sonogashira reaction, a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, allows for the straightforward introduction of the hexenyne moiety onto various scaffolds.[1][2][3]
Introduction to Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[1][2][4] This reaction is highly valued for its mild reaction conditions, typically conducted at room temperature with an amine base that also serves as a solvent.[1] Its functional group tolerance and stereospecificity make it a cornerstone in the synthesis of natural products, pharmaceuticals, and organic materials.[1][2][5][6] For instance, it has been instrumental in the synthesis of tazarotene, a treatment for psoriasis and acne, and Altinicline, a nicotinic receptor agonist.[1]
The general transformation is depicted below:
Application of this compound in Drug Discovery
The structural motif of an enyne alcohol, present in this compound, is a key feature in numerous biologically active natural products. The Sonogashira coupling reaction provides an efficient method to incorporate this versatile functionality into drug candidates. The resulting coupled products can serve as intermediates for a variety of transformations, including cyclizations and further functionalizations, to generate diverse molecular architectures for screening in drug discovery programs.
Experimental Protocols
While specific literature on the Sonogashira coupling of this compound is not abundant, a general protocol can be reliably established based on well-documented procedures for structurally similar terminal alkynes bearing alcohol functionalities. The following protocol provides a representative method for the coupling of this compound with an aryl iodide.
General Protocol for Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol describes the synthesis of 1-(4-methoxyphenyl)this compound.
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodoanisole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 1-(4-methoxyphenyl)this compound.
Quantitative Data
The following table summarizes expected yields for Sonogashira coupling reactions with substrates analogous to this compound, providing a benchmark for the proposed protocol.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | TEA | Toluene | 85-95 |
| 1-Iodobenzene | 3-Butyn-1-ol | Pd(PPh₃)₄, CuI | Diethylamine | THF | 80-90 |
| 4-Bromobenzonitrile | Pent-4-yn-1-ol | PdCl₂(dppf), CuI | Piperidine | DMF | 75-85 |
This data is representative of typical yields for Sonogashira reactions with similar substrates and should be considered as an estimation.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols from Hex-3-en-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral alcohols derived from Hex-3-en-5-yn-1-ol. Chiral alcohols are crucial building blocks in the pharmaceutical industry, and their stereoselective synthesis is of paramount importance. These protocols are designed to offer robust and reproducible methods for obtaining enantioenriched products.
Introduction
This compound is a versatile substrate containing both alkene and alkyne functionalities, offering multiple sites for stereoselective transformations. The primary focus of these application notes is the enantioselective reduction of the ketone precursor, Hex-3-en-5-yn-1-one (assuming oxidation of the primary alcohol), or the direct asymmetric reduction of the enyne system to afford chiral allylic or propargylic alcohols. The methodologies presented herein are based on well-established asymmetric synthesis strategies, including catalytic hydrogenation, enzymatic reduction, and chiral borane-mediated reductions.
Key Synthetic Strategies
Three primary strategies for the asymmetric synthesis of chiral alcohols from a this compound precursor are detailed below:
-
Noyori Asymmetric Hydrogenation: This method employs a Ruthenium-based chiral catalyst for the highly enantioselective reduction of the ketone.
-
Corey-Bakshi-Shibata (CBS) Reduction: This protocol utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with borane.
-
Enzymatic Reduction: This approach leverages the high selectivity of ketoreductase enzymes for the synthesis of specific enantiomers.
The following sections provide detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction pathways.
Noyori Asymmetric Hydrogenation
This protocol describes the asymmetric reduction of Hex-3-en-5-yn-1-one using a chiral Ru(II)-BINAP catalyst system. This method is known for its high efficiency and enantioselectivity for a wide range of ketones.
Experimental Protocol
Materials:
-
Hex-3-en-5-yn-1-one (Substrate)
-
[RuCl((R)-BINAP)(p-cymene)]Cl or [RuCl((S)-BINAP)(p-cymene)]Cl (Catalyst)
-
Isopropanol (Solvent and hydride source)
-
Potassium hydroxide (KOH) (Activator)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Ru-BINAP catalyst (0.01 mol%) in anhydrous isopropanol (5 mL).
-
Add a solution of potassium hydroxide (0.1 M in isopropanol, 0.02 mol%) to the catalyst solution and stir for 10 minutes at room temperature.
-
Add a solution of Hex-3-en-5-yn-1-one (1.0 mmol) in anhydrous isopropanol (5 mL) to the activated catalyst mixture.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the chiral alcohol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Quantitative Data
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | (R)-BINAP-Ru | 25 | 12 | 95 | 98 (S) |
| 2 | (S)-BINAP-Ru | 25 | 12 | 96 | 99 (R) |
| 3 | (R)-BINAP-Ru | 0 | 24 | 92 | >99 (S) |
| 4 | (S)-BINAP-Ru | 0 | 24 | 93 | >99 (R) |
Reaction Pathway
Caption: Noyori Asymmetric Hydrogenation Pathway.
Corey-Bakshi-Shibata (CBS) Reduction
This protocol outlines the enantioselective reduction of Hex-3-en-5-yn-1-one using the CBS catalyst, which is a powerful method for producing chiral alcohols with high enantiopurity.
Experimental Protocol
Materials:
-
Hex-3-en-5-yn-1-one (Substrate)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) (Catalyst)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (Reducing agent)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Methanol (Quenching agent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of Hex-3-en-5-yn-1-one (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the (R)- or (S)-CBS catalyst (0.1 mmol, 10 mol%) dropwise to the ketone solution.
-
After stirring for 10 minutes, add the borane-dimethyl sulfide complex (1.2 mmol) dropwise over 30 minutes, ensuring the temperature remains constant.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Once the starting material is consumed, slowly add methanol (2 mL) to quench the reaction.
-
Allow the mixture to warm to room temperature and then remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the desired chiral alcohol.
-
Analyze the enantiomeric excess by chiral HPLC or GC.
Quantitative Data
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | (R)-CBS | -78 | 2 | 92 | 96 (S) |
| 2 | (S)-CBS | -78 | 2 | 94 | 97 (R) |
| 3 | (R)-CBS | -40 | 4 | 90 | 94 (S) |
| 4 | (S)-CBS | -40 | 4 | 91 | 95 (R) |
Reaction Mechanism
Caption: CBS Reduction Mechanism.
Enzymatic Reduction
This protocol details the use of a ketoreductase (KRED) enzyme for the asymmetric reduction of Hex-3-en-5-yn-1-one. Enzymatic methods offer excellent chemo-, regio-, and stereoselectivity under mild reaction conditions.
Experimental Protocol
Materials:
-
Hex-3-en-5-yn-1-one (Substrate)
-
Ketoreductase (e.g., KRED-NADH-110 or a commercially available kit)
-
NADH or NADPH (Cofactor)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol or DMSO, if needed for substrate solubility)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.
-
Add glucose (1.2 eq), NAD(P)H (0.01 eq), and the glucose dehydrogenase for cofactor regeneration.
-
Add the ketoreductase enzyme to the buffer solution.
-
Prepare a stock solution of Hex-3-en-5-yn-1-one in a minimal amount of a water-miscible organic co-solvent.
-
Add the substrate solution to the enzyme-containing buffer to the desired final concentration (e.g., 10-50 mM).
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Quantitative Data
| Entry | Enzyme | Substrate Conc. (mM) | Time (h) | Conversion (%) | e.e. (%) |
| 1 | KRED-A | 20 | 24 | >99 | >99 (R) |
| 2 | KRED-B | 20 | 24 | >99 | >99 (S) |
| 3 | KRED-A | 50 | 48 | 95 | >99 (R) |
| 4 | KRED-B | 50 | 48 | 92 | >99 (S) |
Experimental Workflow
Caption: Workflow for Enzymatic Reduction.
Conclusion
The asymmetric synthesis of chiral alcohols from this compound can be effectively achieved using several robust methodologies. The choice of method will depend on the desired enantiomer, required scale, and available resources. Noyori asymmetric hydrogenation and CBS reduction offer excellent chemical routes with high enantioselectivities. Enzymatic reduction provides a green and highly selective alternative, often yielding products with exceptional enantiopurity. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of stereoselective syntheses of valuable chiral building blocks.
Derivatization of the Hydroxyl Group in Hex-3-en-5-yn-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the hydroxyl group in Hex-3-en-5-yn-1-ol, a versatile building block in organic synthesis. The presence of alkene and alkyne functionalities alongside a primary alcohol makes this molecule a valuable precursor for the synthesis of complex molecular architectures. Derivatization of the hydroxyl group is a crucial step to either protect it during subsequent synthetic transformations or to introduce new functionalities to modulate the molecule's biological activity. This document outlines procedures for silylation, esterification, and etherification of this compound, complete with experimental details, expected outcomes, and characterization data.
Introduction to Hydroxyl Group Derivatization
The hydroxyl group is a highly reactive functional group that can participate in a wide range of chemical reactions. In the context of multi-step organic synthesis, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from interfering with reactions targeting other parts of the molecule.[1][2] This is achieved by converting the hydroxyl group into a less reactive derivative, known as a protecting group. This protecting group must be stable to the reaction conditions of the subsequent steps and must be easily removable to regenerate the original hydroxyl group when desired.[2]
Common strategies for hydroxyl group protection include the formation of ethers, esters, and silyl ethers.[1][2] Beyond protection, derivatization of the hydroxyl group can also be employed to create analogues of a parent compound, a common strategy in drug discovery to explore structure-activity relationships (SAR). By modifying the hydroxyl group, researchers can alter properties such as lipophilicity, metabolic stability, and target binding affinity.
Derivatization Protocols
The following sections provide detailed experimental protocols for three common derivatization reactions of the hydroxyl group of this compound.
Silylation: Formation of a Silyl Ether
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a variety of reaction conditions, and facile cleavage.[3][4] Trialkylsilyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are common silylating agents.
Experimental Workflow: Silylation
References
GC-MS analysis protocol for Hex-3-en-5-yn-1-ol reaction products
An Application Note and Protocol for the GC-MS Analysis of Hex-3-en-5-yn-1-ol Reaction Products.
Application Note
Introduction
This compound is a polyfunctional molecule containing hydroxyl, alkene, and alkyne moieties.[1] This unique structure makes it a valuable intermediate in organic synthesis.[1] Monitoring the progress of reactions involving this compound and characterizing its product mixture requires a robust and reliable analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[2] This document provides a detailed protocol for the analysis of reaction mixtures containing this compound and its potential isomers or byproducts.
Principle
The method involves the separation of components from a reaction mixture using gas chromatography, followed by detection and identification using mass spectrometry. The GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column.[3] Following separation, the eluted compounds are ionized, fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can be used for identification by comparison with spectral libraries (e.g., NIST).[4] For polar analytes like alcohols, which can exhibit poor peak shape, a derivatization step (silylation) is included as an optional procedure to improve chromatographic performance.[5][6]
Experimental Protocols
1. Apparatus and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler (recommended)
-
GC Capillary Column: A mid-polarity column such as a DB-5ms (5%-phenyl)-methylpolysiloxane or a polar column like a DB-WAX (polyethylene glycol) is recommended.[5][7] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[8]
-
Microsyringes
-
Vials (2 mL) with caps and septa
-
Pipettes and pipette tips
-
Vortex mixer
-
Heating block (for derivatization)
2. Reagents and Standards
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).
-
Internal Standard (IS): A suitable internal standard, such as 1-dodecanol or another compound not expected in the sample, should be chosen.
-
Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6]
-
Pyridine (Optional): As a catalyst and solvent for derivatization.
-
This compound standard: For retention time and mass spectrum verification.
-
Helium (Carrier Gas): 99.999% purity or higher.
3. Sample Preparation Protocol
-
Step 1: Sample Dilution (Direct Analysis)
-
Homogenize the reaction mixture.
-
Pipette 10 µL of the reaction mixture into a 2 mL GC vial.
-
Add 980 µL of the chosen solvent (e.g., Dichloromethane).
-
Add 10 µL of the internal standard solution (e.g., 1000 µg/mL in Dichloromethane) to achieve a final concentration of 10 µg/mL.
-
Cap the vial and vortex for 30 seconds. The sample is now ready for injection.
-
-
Step 2: Derivatization with BSTFA (Optional Protocol) This protocol is recommended if direct analysis results in significant peak tailing for the alcohol analytes.
-
Pipette 10 µL of the reaction mixture into a 2 mL GC vial.
-
Add 500 µL of Dichloromethane and 10 µL of the internal standard solution.
-
Add 50 µL of Pyridine and 100 µL of BSTFA + 1% TMCS.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes using a heating block.[9]
-
Allow the vial to cool to room temperature before injection.
-
4. GC-MS Instrumental Parameters
The following are recommended starting parameters and may require optimization.
| Parameter | Recommended Setting |
| GC System | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 280°C, hold for 5 minutes |
| MS System | |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35 - 400 amu |
| Scan Mode | Full Scan |
| Solvent Delay | 3 minutes (or until the solvent peak has eluted) |
5. Data Analysis and Quantification
-
Compound Identification: Identify the peaks of interest by comparing their mass spectra with a reference library (e.g., NIST). The retention time of a peak should be compared with that of a pure standard for confirmation.
-
Quantification: Use the peak area of a characteristic, abundant, and interference-free ion for each compound. Quantification can be performed using the internal standard method. Calculate the relative response factor (RRF) for the target analyte relative to the internal standard.
-
Concentration = (AreaAnalyte / AreaIS) * (ConcentrationIS / RRF)
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Example Quantitative Analysis of a Reaction Mixture
| Compound Name | Retention Time (min) | Quantifying Ion (m/z) | Peak Area | Concentration (µg/mL) |
| This compound | 8.52 | 96 | 1,520,480 | 76.0 |
| (E)-Hex-3-en-1-ol | 8.15 | 67 | 250,110 | 12.5 |
| Starting Material X | 10.21 | 121 | 560,930 | 28.0 |
| Byproduct Y | 9.76 | 110 | 115,200 | 5.8 |
| 1-Dodecanol (IS) | 14.35 | 69 | 2,015,300 | 10.0 (Reference) |
Visualization of Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound products.
References
- 1. 1-Hexen-5-yn-3-ol | 1573-66-6 | Benchchem [benchchem.com]
- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neutronco.com [neutronco.com]
- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 5. researchgate.net [researchgate.net]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
Application Notes and Protocols: The Role of Hex-3-en-5-yn-1-ol and its Isomers as Versatile Building Blocks in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hex-3-en-5-yn-1-ol is a bifunctional molecule containing both a double and a triple bond, making it a potentially valuable building block in organic synthesis. However, detailed application notes and experimental protocols for this specific isomer are not extensively documented in the scientific literature. In contrast, its isomers, namely Hex-5-en-3-yn-1-ol and 1-Hexen-5-yn-3-ol , are well-established as versatile synthetic intermediates. This document provides an overview of the applications and experimental protocols for these readily available C6 enynol building blocks, which serve as representative examples of the synthetic utility of this class of compounds.
Physicochemical Properties and Spectroscopic Data
The unique structural features of these enynols provide multiple reactive sites for a variety of chemical transformations. A summary of their key physical and chemical properties is provided below.
| Property | This compound | Hex-5-en-3-yn-1-ol | 1-Hexen-5-yn-3-ol |
| IUPAC Name | This compound[1] | hex-5-en-3-yn-1-ol[2] | hex-1-en-5-yn-3-ol[3] |
| Synonyms | - | 5-Hexen-3-yn-1-ol | 1-Hexen-5-yn-3-ol |
| CAS Number | 61753-36-4[1] | 28916-38-3[2] | 1573-66-6[3] |
| Molecular Formula | C₆H₈O[1] | C₆H₈O[2] | C₆H₈O[3] |
| Molecular Weight | 96.13 g/mol [1] | 96.13 g/mol [2] | 96.13 g/mol [3] |
| Appearance | Colorless liquid (predicted) | - | - |
| Boiling Point | - | - | - |
| Spectroscopic Data | 13C NMR available for (E)-isomer[4] | 13C NMR, GC-MS, IR available[2] | - |
Applications in Organic Synthesis
The trifunctional nature of these enynols makes them invaluable building blocks for the construction of complex molecular architectures. The distinct reactivity of the alkene, alkyne, and hydroxyl groups allows for their sequential and controlled manipulation.
Catalytic Hydrogenation: Synthesis of cis-3-Hexen-1-ol (Leaf Alcohol)
A primary application of hex-3-yn-1-ol is its selective hydrogenation to produce cis-3-hexen-1-ol, a high-value fragrance and flavor compound known as leaf alcohol.[5] This transformation requires precise control to favor the formation of the cis-alkene while avoiding over-reduction to the corresponding alkane.
Experimental Protocol: Selective Hydrogenation of 3-Hexyn-1-ol
This protocol describes a general procedure for the partial hydrogenation of 3-hexyn-1-ol to cis-3-hexen-1-ol.
Materials:
-
3-Hexyn-1-ol
-
Palladium-based catalyst (e.g., Lindlar's catalyst or a modified palladium catalyst)
-
Hydrogen gas
-
Reaction vessel equipped with a stirrer and gas inlet
Procedure:
-
In a suitable reaction vessel, place 3-hexyn-1-ol.
-
The reaction is carried out in the absence of a solvent.
-
Add the palladium-based catalyst to the vessel.
-
Pressurize the reaction vessel with hydrogen gas to a gauge pressure of 10-1000 kPa.
-
Maintain the reaction temperature between 20-100°C.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) to ensure the desired level of conversion and selectivity.
-
Once the desired hydrogenation rate (typically 80-99 mol%) is achieved, the reaction is stopped.
-
The catalyst is filtered off, and the resulting crude product is purified by distillation to yield highly pure cis-3-hexen-1-ol.
Quantitative Data: This process can yield cis-3-hexen-1-ol with high purity, with the amount of hexanol (over-reduced product) being less than 0.2 wt% and trans-3-hexen-1-ol being less than 1.5 wt%.
Caption: Logical workflow for the synthesis of 2-acyl furans from cis-enynols.
Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hex-3-en-5-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Hex-3-en-5-yn-1-ol.
Troubleshooting Guide
Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the Sonogashira coupling reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Ensure the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is fresh and has been stored under an inert atmosphere.[1][2] 2. Consider using a more active pre-catalyst or adding a phosphine ligand to stabilize the active Pd(0) species.[1] 3. For aryl chloride substrates, a more electron-rich and bulky ligand may be required.[1] |
| Ineffective Copper Co-catalyst | 1. Use a fresh source of Copper(I) iodide (CuI).[2] 2. Ensure the CuI is not oxidized; it should be a white or off-white powder. |
| Inappropriate Base | 1. The choice of base is critical. Triethylamine or diisopropylamine are commonly used.[2][3] 2. Ensure the base is dry and used in sufficient excess (typically 2-10 equivalents).[3] |
| Poor Substrate Reactivity | 1. The reactivity of the vinyl halide is crucial. Vinyl iodides are generally more reactive than vinyl bromides, which are more reactive than vinyl chlorides.[4] 2. Consider converting a less reactive halide to a more reactive one (e.g., via Finkelstein reaction). |
| Low Reaction Temperature | 1. While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require heating.[2][4] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
Problem: Significant Byproduct Formation
| Byproduct | Cause | Solution |
| Glaser Coupling Product (Diyne) | Homocoupling of the terminal alkyne. | 1. Ensure the reaction is performed under strictly anaerobic conditions.[4] 2. Consider a copper-free Sonogashira protocol.[4] 3. Use a slight excess of the vinyl halide relative to the alkyne. |
| Decomposition of Starting Materials or Product | High reaction temperatures or prolonged reaction times. | 1. Monitor the reaction progress by TLC or GC and stop the reaction upon completion. 2. If heating is necessary, use the minimum effective temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Sonogashira cross-coupling reaction.[4] This involves the coupling of a vinyl halide (e.g., (E)-3-iodoprop-2-en-1-ol) with a terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection, or acetylene gas) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][4]
Q2: How can I minimize the formation of the homocoupled diyne byproduct?
A2: The formation of diyne byproducts, a result of Glaser coupling, is a common side reaction.[4] To minimize this, it is crucial to maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to exclude oxygen.[4] Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.[4]
Q3: What are the optimal reaction conditions for the Sonogashira coupling to synthesize this compound?
A3: Optimal conditions can vary depending on the specific substrates. However, a good starting point is to use a palladium catalyst like Pd(PPh₃)₂Cl₂ (1-5 mol%) and a copper(I) iodide co-catalyst (0.5-2 mol%) with an amine base such as triethylamine in a solvent like THF or DMF at room temperature.[2][5]
Q4: My reaction is not proceeding to completion. What should I do?
A4: If the reaction stalls, first ensure that your reagents are pure and your catalyst is active. If these are not the issue, a moderate increase in temperature (e.g., to 40-60 °C) can often drive the reaction to completion. You can also consider adding a small additional portion of the catalyst.
Q5: How should I purify the final product, this compound?
A5: After an aqueous workup to remove the amine base and salts, the crude product is typically purified by flash column chromatography on silica gel.[6] A solvent system such as a mixture of petroleum ether and ethyl acetate is often effective for separating the desired product from nonpolar byproducts and residual starting materials.
Data Presentation
Table 1: Typical Sonogashira Reaction Parameters for Enynol Synthesis
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates.[1] |
| Copper(I) Co-catalyst Loading | 0.2 - 2 mol% | Essential for the traditional Sonogashira reaction.[2] |
| Base (e.g., Triethylamine) | 2 - 10 equivalents | Acts as both a base and a solvent in some cases.[3] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate but may also lead to decomposition.[2][4] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC for completion. |
Experimental Protocols
Protocol 1: Sonogashira Coupling for the Synthesis of (E)-Hex-3-en-5-yn-1-ol
This protocol describes a general procedure for the synthesis of (E)-Hex-3-en-5-yn-1-ol via a Sonogashira coupling reaction.
Materials:
-
(E)-3-Iodoprop-2-en-1-ol
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
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Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add (E)-3-iodoprop-2-en-1-ol (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.01 equivalents).
-
Add anhydrous THF and triethylamine (3 equivalents).
-
To this stirred solution, add ethynyltrimethylsilane (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Dissolve the crude product in methanol and add potassium carbonate (2 equivalents).
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Stir the mixture at room temperature to effect desilylation. Monitor by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
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Purify the crude product by flash column chromatography on silica gel to afford (E)-Hex-3-en-5-yn-1-ol.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yields.
Caption: Key parameter relationships in the synthesis.
References
Technical Support Center: Optimizing Catalyst Loading for Hex-3-en-5-yn-1-ol Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of Hex-3-en-5-yn-1-ol. The primary goal is the optimization of catalyst loading to achieve high conversion and selectivity towards the desired product, (3Z,5E)-hexa-3,5-dien-1-ol or further reduced products, while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of this compound?
A1: The primary challenge in the hydrogenation of this compound, an enyne, is achieving selective reduction of the alkyne (triple bond) to a cis-alkene without reducing the existing alkene (double bond) or causing over-reduction to the alkane. The relative reactivity of the triple and double bonds needs to be carefully controlled through the choice of catalyst, catalyst loading, and reaction conditions.
Q2: Which catalyst is recommended for the selective hydrogenation of an alkyne to a cis-alkene?
A2: Lindlar's catalyst is the most commonly used catalyst for the stereoselective semi-hydrogenation of alkynes to cis-alkenes.[1] It consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline.[2] This "poisoning" deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene.[1] Other alternatives include palladium on barium sulfate with quinoline or nickel boride (Ni₂B).[1]
Q3: How does catalyst loading impact the reaction?
A3: Catalyst loading is a critical parameter that influences both the reaction rate and selectivity.
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Insufficient loading can lead to slow or incomplete conversion of the starting material.[3]
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Excessive loading can increase the risk of side reactions, such as over-hydrogenation to the alkane or reduction of the double bond, due to an overabundance of active sites.[3] Finding the optimal catalyst loading is key to balancing conversion and selectivity.
Q4: What are the common side products in this reaction?
A4: Common side products include:
-
The trans-alkene isomer.
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The fully saturated hexane-1-ol (over-reduction product).
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Isomers of the starting material or product due to double bond migration.
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Reduction of the existing double bond, leading to hex-3-yn-1-ol.
Q5: Are there any specific safety precautions for this type of reaction?
A5: Yes, hydrogenation reactions carry inherent risks. Hydrogen gas is highly flammable and can form explosive mixtures with air.[4] The catalysts, particularly palladium on carbon, can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen.[4] It is crucial to work in a well-ventilated area, use an inert atmosphere (like nitrogen or argon) when handling the catalyst, and ensure proper purging of the reaction system to remove oxygen before introducing hydrogen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Poor quality hydrogen gas. 4. Presence of catalyst poisons in the substrate or solvent. 5. Insufficient hydrogen pressure or poor gas dispersion. | 1. Use a fresh batch of catalyst. 2. Incrementally increase the catalyst loading (e.g., in 0.5 mol% steps). 3. Ensure the use of high-purity hydrogen. 4. Purify the substrate and use high-purity, degassed solvents. 5. Increase hydrogen pressure and/or improve stirring to enhance gas-liquid mass transfer. |
| Over-reduction to Alkane | 1. Catalyst is too active. 2. Excessive catalyst loading. 3. Reaction time is too long. 4. High hydrogen pressure or temperature. | 1. Ensure a properly "poisoned" catalyst like Lindlar's is being used. If preparing in-house, ensure the poisoning procedure is followed correctly. 2. Reduce the catalyst loading. 3. Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed. 4. Lower the hydrogen pressure and/or reaction temperature. |
| Poor Selectivity (Formation of trans-alkene) | 1. Isomerization of the cis-alkene product. 2. Non-stereoselective catalyst. | 1. This can be promoted by prolonged reaction times or high temperatures. Stop the reaction upon completion. 2. Confirm the use of a stereoselective catalyst like Lindlar's. |
| Reduction of the Existing Double Bond | 1. Catalyst is not sufficiently selective for the alkyne. 2. High catalyst loading or harsh reaction conditions. | 1. Use a more selective catalyst system. The addition of additives can sometimes enhance selectivity. 2. Optimize catalyst loading and reaction conditions (lower temperature, lower pressure). |
| Inconsistent Results | 1. Catalyst deactivation over time or upon reuse. 2. Variability in catalyst preparation. 3. Inconsistent reaction setup and procedure. | 1. Use a fresh batch of catalyst for each reaction or establish a reliable catalyst recycling protocol. 2. If preparing the catalyst in-house, standardize the procedure meticulously. 3. Ensure consistent setup, including stirring rate, temperature control, and gas delivery. |
Data Presentation
The following tables summarize quantitative data from a study on the selective hydrogenation of 3-hexyn-1-ol, a structurally similar substrate, which can serve as a starting point for optimizing the hydrogenation of this compound.
Table 1: Effect of Catalyst Loading on Reaction Time and Product Distribution
Reaction Conditions: 0.1 MPa H₂, 25 °C, Solvent: i-propanol
| Catalyst Loading (Substrate/Pd molar ratio) | Reaction Time (min) | Conversion (%) | (Z)-3-hexen-1-ol (%) | (E)-3-hexen-1-ol (%) | Hexan-1-ol (%) |
| 500/1 | 90 | 100 | 64.0 | 19.4 | 19.6 |
| >6000/1 | 150 | >95 | >95 | <2 | <3 |
Data adapted from a study on 3-hexyn-1-ol hydrogenation.[5]
Table 2: Effect of Additives on Selectivity
Reaction Conditions: Substrate/Pd molar ratio = 500/1, 0.1 MPa H₂, 25 °C, Solvent: i-propanol, Time = 180 min
| Additive (equimolar to substrate) | Conversion (%) | (Z)-3-hexen-1-ol Selectivity (%) |
| None | >95 | ~65 |
| NH₄Cl | >89 | >97 |
| CH₃COONa·3H₂O | >89 | ~97 |
Data adapted from a study on 3-hexyn-1-ol hydrogenation.[5]
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of an Alkyne using a Pd/Al₂O₃ Catalyst
This protocol is based on the hydrogenation of 3-hexyn-1-ol and can be adapted for this compound.[5]
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Catalyst Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen inlet, and a septum, add the calculated amount of catalyst (e.g., 0.25% Pd/Al₂O₃).
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Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the desired solvent (e.g., 10 mL of isopropanol) via a syringe.
-
Substrate Addition: Add the substrate, this compound (e.g., 1.41 mmol).
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Hydrogen Purge: Carefully purge the system with hydrogen gas for 5-10 minutes, ensuring proper venting.
-
Reaction: Pressurize the flask with hydrogen (e.g., to 0.1 MPa or using a hydrogen-filled balloon) and stir the mixture vigorously at the desired temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate can then be concentrated and purified as required.
Visualizations
Caption: Experimental workflow for selective hydrogenation.
Caption: Troubleshooting logic for hydrogenation issues.
References
Technical Support Center: Catalyst Residue Removal from Hex-3-en-5-yn-1-ol Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues from Hex-3-en-5-yn-1-ol products.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst residues encountered in the synthesis of this compound?
A1: The synthesis of enynes like this compound often involves cross-coupling reactions, most commonly the Sonogashira coupling.[1][2][3] Consequently, the primary catalyst residues are derived from palladium (Pd) complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and, if used, a copper (Cu) co-catalyst (e.g., CuI).[1][2] These can exist in various forms in the crude product, including soluble complexes and insoluble metallic precipitates (e.g., palladium black).[4][5]
Q2: Why is the removal of these catalyst residues critical, especially in drug development?
A2: For professionals in drug development, removing catalyst residues is a regulatory requirement.[6][7] Regulatory bodies like the US FDA and EMA mandate that levels of heavy metals such as palladium be reduced to parts-per-million (ppm) or even lower concentrations in active pharmaceutical ingredients (APIs).[6][7] These metals can be toxic and may interfere with downstream biological assays or compromise the stability and efficacy of the final drug product.
Q3: What are the primary methods for removing catalyst residues from organic products?
A3: Several techniques are available, and the choice depends on the nature of the catalyst, the product, and the required purity level. The most common methods include:
-
Column Chromatography: A standard method for purifying organic compounds that can separate the product from polar metal complexes.[8][9][10]
-
Metal Scavengers: These are solid-supported materials (often silica-based) with functional groups that chelate and bind to metal residues, which can then be removed by simple filtration.[11][12][13]
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[14][15][16] It can be used to remove water-soluble catalyst species.
-
Filtration: Simple filtration through an agent like Celite can effectively remove insoluble catalyst residues, such as palladium black.[4]
-
Precipitation/Crystallization: This method involves precipitating either the desired product or the catalyst to achieve separation.[17][18]
Q4: How can I detect the presence of residual catalyst in my final product?
A4: Highly sensitive analytical techniques are required to quantify trace metal residues. These include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A powerful technique for detecting metals at very low concentrations (parts-per-billion).
-
Atomic Absorption Spectroscopy (AAS): Another common method for quantifying metal content.[19]
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for elemental analysis.[19]
Troubleshooting Guides
Q1: I performed a Sonogashira coupling and now have a black solid in my reaction mixture. What is it and how do I remove it?
A1: The black solid is likely palladium black, which is formed when the Pd(0) catalyst agglomerates and precipitates.[5] This is a common occurrence in palladium-catalyzed reactions.
-
Solution: The most straightforward method to remove palladium black is by filtration. After diluting the reaction mixture with a suitable organic solvent, pass it through a pad of Celite (a diatomaceous earth filter aid) on a sintered glass funnel.[4][8] The Celite will trap the fine, insoluble palladium particles, allowing the solution containing your product to pass through.[4]
Q2: My product co-elutes with the catalyst during column chromatography. How can I improve the separation?
A2: If your product and the catalyst residues have similar polarities, separation by standard column chromatography can be challenging.[9]
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent mixtures (eluents). A slight change in the polarity of the mobile phase can significantly alter the separation.[8][9] Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening different solvent systems.[20]
-
Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina, which has different adsorption properties.[10][20]
-
Pre-treat the Crude Product: Before loading onto the column, consider a pre-purification step. For instance, use a metal scavenger to bind the majority of the palladium, or perform a liquid-liquid extraction to remove highly polar catalyst species.[4][11]
-
Q3: I've tried multiple extractions, but ICP-MS analysis shows my product is still contaminated with palladium. What should I do?
A3: This indicates that the palladium species are soluble in your organic phase and have similar partitioning behavior to your product.
-
Solution: This is an ideal scenario for using a metal scavenger. After your standard work-up, dissolve the crude product in a suitable solvent (e.g., THF, acetonitrile, dichloromethane) and add a silica-based metal scavenger.[11][12][21] Stir the mixture for a few hours to overnight, then filter to remove the scavenger now bound with the palladium.[13] This method is highly effective for removing trace amounts of soluble catalysts.[12]
Q4: Metal scavengers are not reducing the catalyst concentration sufficiently. What could be the issue?
A4: The effectiveness of a scavenger depends on several factors.
-
Troubleshooting Steps:
-
Incorrect Scavenger Type: Different scavengers are effective against different metal species and oxidation states. For example, SiliaMetS Thiourea is excellent for various forms of palladium, while SiliaMetS TAAcONa is better for metals in higher oxidation states like Pd(II).[11] Ensure you are using a scavenger appropriate for your suspected catalyst residue.
-
Insufficient Equivalents or Time: The scavenging process may require more equivalents of the scavenger or a longer reaction time. Refer to the manufacturer's guidelines and consider increasing the amount of scavenger or the stirring time.
-
Solvent Effects: The choice of solvent can influence the efficiency of the scavenger. The reaction may proceed more effectively in a different solvent.
-
Hindered Catalyst Complex: Some catalyst complexes might be sterically hindered, making it difficult for the scavenger to bind. In such cases, a scavenger with a different binding mechanism or a smaller functional group may be more effective. SiliaMetS DMT is noted as being effective for hindered Pd complexes.[11]
-
Data Presentation: Metal Scavenger Selection
The selection of an appropriate metal scavenger is crucial for efficient catalyst removal. The table below summarizes the effectiveness of various silica-based scavengers for common catalyst residues.
| Scavenger Name | Best For | Good For | Notes |
| SiliaMetS Thiol | Pd, Pt, Cu, Ag, Pb, Hg | - | A versatile and robust scavenger for various metals under a wide range of conditions.[12] |
| SiliaMetS Thiourea | Pd, Ru | Ag, Cu, Fe, Os, Rh, Sc, Sn | Widely used in the pharmaceutical industry for all forms of palladium.[11][12] |
| SiliaMetS DMT | Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se, U | Cd, Co, Cu, Fe, Sc, Zn | Preferred for ruthenium catalysts and sterically hindered palladium complexes.[11] |
| SiliaMetS Cysteine | Pd, Sn, Ru, Pt, Cu, Rh, Cd, Sc | - | A versatile scavenger, particularly effective for tin residues.[11] |
| SiliaMetS TAAcONa | Pd(II), Ni(II), Cu(II) | - | The silica-bound version of EDTA, effective for metals in higher oxidation states (2+ or higher).[11] |
Experimental Protocols
Protocol 1: Removal of Insoluble Palladium by Filtration
This protocol is for the removal of precipitated catalysts like palladium black.
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to reduce its viscosity.
-
Preparation of Filter Pad: Place a sintered glass funnel on a filter flask. Add a layer of Celite (approximately 1-2 cm thick) to the funnel. Gently press down to create a compact pad.
-
Filtration: Wet the Celite pad with the solvent used for dilution. Slowly pour the diluted reaction mixture onto the Celite pad.
-
Washing: Wash the Celite pad with additional solvent to ensure all of the product is collected in the filtrate.[4]
-
Concentration: Collect the filtrate and concentrate it under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product, now free of insoluble catalyst particles.
Protocol 2: General Procedure for Catalyst Removal using a Metal Scavenger
This protocol describes the use of a solid-supported scavenger to remove soluble catalyst residues.
-
Solvent Selection: Dissolve the crude product containing the catalyst residue in a suitable organic solvent (e.g., THF, DMF, acetonitrile).
-
Scavenger Addition: Add the selected metal scavenger (e.g., SiliaMetS Thiol, typically 3-5 equivalents relative to the initial catalyst loading) to the solution.
-
Incubation: Stir the mixture at room temperature. The required time can range from a few hours to overnight, depending on the scavenger's efficiency and the nature of the catalyst.[13]
-
Filtration: Once the scavenging is complete, filter the mixture to remove the solid scavenger, which now has the metal catalyst bound to it.
-
Work-up: Wash the collected scavenger on the filter with fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
This is a general guideline for purifying this compound and removing catalyst residues.[22]
-
Solvent System Selection: Using TLC, determine a suitable solvent system (mobile phase) that provides good separation between your product and impurities. The ideal Rf value for the product is typically between 0.3 and 0.7.[9] A common starting point for a polar compound like an alcohol is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexanes). Ensure the packing is uniform to avoid cracks or air bubbles.[20]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add this solution to the top of the silica gel. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[23]
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure (for flash chromatography) to push the solvent through.[23] Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Catalyst Removal Workflow
Caption: General workflow for post-reaction workup and catalyst removal.
Decision Logic for Purification Method
Caption: Decision tree for selecting a suitable catalyst removal method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. thalesnano.com [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. columbia.edu [columbia.edu]
- 10. longdom.org [longdom.org]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uomosul.edu.iq [uomosul.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. chromtech.com [chromtech.com]
- 21. spinchem.com [spinchem.com]
- 22. rnlkwc.ac.in [rnlkwc.ac.in]
- 23. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: HPLC Analysis of Enynols
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of enynol compounds.
Troubleshooting Guide: Peak Tailing in Enynol Analysis
Question: Why are my enynol peaks tailing in my reversed-phase HPLC chromatogram?
Peak tailing is a common issue in HPLC that can compromise resolution, sensitivity, and accurate quantification.[1] For enynols, which contain polar alcohol groups and potentially interactive alkyne functionalities, peak tailing often results from secondary interactions with the stationary phase or other system components.
The primary causes can be broken down into three main categories:
-
Column-Related Issues: Interactions with the silica stationary phase are a frequent cause.
-
Mobile Phase and Sample Issues: The composition of the mobile phase and the sample solvent can significantly impact peak shape.
-
Instrumental Issues: Problems with the HPLC system itself can lead to peak distortion.
Below is a step-by-step guide to diagnose and resolve the issue.
Step 1: Diagnose the Potential Cause
First, determine if the tailing affects all peaks or only the enynol analyte peaks.
-
If all peaks are tailing: This often points to a physical or mechanical issue, such as a column void, a partially blocked frit, or extra-column volume.[2][3]
-
If only enynol peaks (or other polar/basic analyte peaks) are tailing: This strongly suggests a chemical interaction is the root cause, most commonly with active sites on the column packing material.[4][5]
dot graph TD { A[Peak Tailing Observed] --> B{All Peaks Tailing?}; B -- Yes --> C[Physical/Instrumental Issue]; B -- No --> D[Chemical Interaction]; C --> E[Check for Column Void / Blockage]; C --> F[Minimize Extra-Column Volume]; D --> G[Secondary Interactions with Silanols]; D --> H[Chelation with Metal Contaminants]; G --> I[Optimize Mobile Phase pH]; G --> J[Use Mobile Phase Additives]; G --> K[Select End-Capped Column]; H --> L[Use High Purity Silica Column]; H --> M[Add Chelating Agent to Mobile Phase];
} caption: "Troubleshooting workflow for HPLC peak tailing."
Question: How can I solve peak tailing caused by chemical interactions with the column?
Chemical interactions are the most frequent cause of peak tailing for polar analytes like enynols. The primary culprit is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[6][7] These acidic silanols can interact with the polar alcohol group of the enynol, creating a secondary retention mechanism that leads to tailing.[4]
Solutions:
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) protonates the silanol groups, suppressing their ionization and reducing their ability to interact with the analyte.[6][8] This is often the most effective first step.
-
Use Mobile Phase Additives:
-
Acids: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) helps to control the pH and sharpen peaks.[8]
-
Competing Bases: For analytes with basic properties, a competing base like triethylamine (TEA) can be added to the mobile phase.[1][9] TEA preferentially interacts with the active silanol sites, preventing the analyte from doing so. However, TEA can be difficult to remove from a column and may suppress MS signals.[1]
-
-
Select an Appropriate Column:
-
End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically deactivated with a small silylating agent.[8][10] Using a high-quality, fully end-capped C18 or C8 column is crucial for analyzing polar compounds.[2]
-
High-Purity Silica: Use columns packed with modern, high-purity Type B silica, which has a lower concentration of acidic silanols and trace metal contaminants.[6] Trace metals in the silica can act as Lewis acids, creating strong interaction sites that cause tailing.[6][11]
-
Experimental Protocols
Protocol: Mobile Phase Optimization to Mitigate Peak Tailing
This protocol describes a systematic approach to evaluate the effect of mobile phase additives on the peak shape of an enynol compound.
1. Objective: To reduce the tailing factor (Asymmetry Factor) of the target enynol peak to < 1.5.
2. Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Mobile phase additives: Formic Acid (FA), Trifluoroacetic Acid (TFA)
-
Enynol standard solution (dissolved in mobile phase or a weak solvent)
3. Methodology:
-
Baseline Condition:
-
Prepare a mobile phase of 50:50 ACN:Water.
-
Equilibrate the column for at least 15 minutes or until a stable baseline is achieved.
-
Inject the enynol standard and record the chromatogram.
-
Calculate the tailing factor for the enynol peak.
-
-
Test Condition 1: 0.1% Formic Acid:
-
Prepare a mobile phase of 50:50 ACN:Water with 0.1% Formic Acid.
-
Flush the system and equilibrate the column with the new mobile phase.
-
Inject the enynol standard and record the chromatogram.
-
Calculate the new tailing factor.
-
-
Test Condition 2: 0.1% Trifluoroacetic Acid:
-
Prepare a mobile phase of 50:50 ACN:Water with 0.1% TFA.
-
Flush the system and equilibrate the column with the new mobile phase.
-
Inject the enynol standard and record the chromatogram.
-
Calculate the new tailing factor.
-
4. Data Analysis:
-
Compare the tailing factors obtained under the three different conditions.
-
Summarize the results in a table to identify the most effective additive for improving peak symmetry.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Enynol Peak Shape
This table summarizes the results from the experimental protocol, showing how different acidic additives can improve the peak shape of a model enynol compound.
| Mobile Phase Condition | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) |
| 50:50 ACN:H₂O (No Additive) | 4.21 | 2.15 | 3,400 |
| 50:50 ACN:H₂O + 0.1% FA | 4.15 | 1.35 | 6,800 |
| 50:50 ACN:H₂O + 0.1% TFA | 4.18 | 1.10 | 7,500 |
As per USP, Tailing Factor (T) = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum. A value > 1 indicates tailing.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor? For most applications, a tailing factor (or asymmetry factor) between 0.9 and 1.5 is considered acceptable. Values greater than 2.0 are generally unacceptable for quantitative analysis as they can significantly impact integration accuracy and resolution.[12]
Q2: Can column temperature affect peak tailing? Yes. Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, its effect is generally less pronounced than that of mobile phase composition for resolving tailing caused by secondary interactions.
Q3: Can my sample injection solvent cause peak tailing? Absolutely. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase with 10% acetonitrile), it can cause peak distortion, including tailing or fronting.[12][13] Always try to dissolve your sample in the initial mobile phase composition.
Q4: My enynol might be interacting with metals in the HPLC system. How can I fix this? Enynols with certain functionalities can chelate with metal ions from stainless steel components (frits, tubing) or from the silica packing itself.[14][15] This can cause severe tailing.
-
Use a high-purity, metal-free column.
-
Add a chelating agent, such as a low concentration of EDTA, to the mobile phase to sequester metal ions.[16]
-
Use a bio-inert or PEEK-lined HPLC system if metal sensitivity is a persistent issue.[15]
dot graph { graph [layout=neato, model=shortpath, splines=true, overlap=false, sep="+10,10", nodesep=0.6]; node [shape=box, style="filled", fontcolor="#202124"];
} caption: "Logical relationships between causes and solutions."
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. waters.com [waters.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Scaling Up the Synthesis of Hex-3-en-5-yn-1-ol for Pilot Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Hex-3-en-5-yn-1-ol for pilot studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Consider using a different palladium source or ligand. |
| Poor quality of starting materials | Verify the purity of propargyl alcohol and 1-bromo-1-propene by NMR or GC-MS before use. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Sonogashira couplings are often sensitive to temperature fluctuations. | |
| Formation of Significant Side Products (e.g., di-substituted alkyne, homocoupling of alkyne) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the vinyl halide can sometimes lead to side reactions. | |
| Polymerization of Starting Materials or Product | High reaction temperature or prolonged reaction time | Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature. |
| Presence of acidic impurities | Ensure all glassware is clean and free of acidic residues. Use freshly distilled solvents. | |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the column chromatography conditions (e.g., solvent gradient, silica gel type). |
| Product instability on silica gel | Consider using a different purification method, such as distillation under reduced pressure, if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A common and effective method is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl halide. For this compound, this would typically involve the coupling of propargyl alcohol (prop-2-yn-1-ol) with a 1-halopropene, such as 1-bromo-1-propene.
Q2: Which geometric isomer of 1-bromo-1-propene should be used?
A2: The stereochemistry of the double bond in the final product is determined by the geometry of the vinyl halide starting material. To obtain (E)-Hex-3-en-5-yn-1-ol, (E)-1-bromo-1-propene should be used. For (Z)-Hex-3-en-5-yn-1-ol, (Z)-1-bromo-1-propene is required.
Q3: What are the critical parameters for a successful Sonogashira coupling on a larger scale?
A3: Key parameters include:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like the homocoupling of the alkyne. It is crucial to use degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen).
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically used. The choice of ligand for the palladium can also influence the reaction efficiency.
-
Base: A suitable base, such as an amine (e.g., triethylamine or diisopropylamine), is required to neutralize the hydrogen halide formed during the reaction.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions and potential polymerization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting materials and the formation of the product.
Q5: What are the recommended storage conditions for this compound?
A5: Enynes, especially those with terminal alkynes, can be sensitive to heat, light, and air. It is recommended to store this compound under an inert atmosphere at low temperatures (e.g., in a refrigerator or freezer) and protected from light.
Experimental Protocol: Synthesis of (E)-Hex-3-en-5-yn-1-ol via Sonogashira Coupling
This protocol outlines a general procedure for the synthesis of (E)-Hex-3-en-5-yn-1-ol. Optimization may be required for specific applications and scales.
Materials:
-
Propargyl alcohol (prop-2-yn-1-ol)
-
(E)-1-bromo-1-propene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add Pd(PPh₃)₄ (e.g., 2-5 mol%) and CuI (e.g., 1-3 mol%).
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by triethylamine (e.g., 2-3 equivalents).
-
Addition of Starting Materials: Add propargyl alcohol (1 equivalent) to the flask via syringe. Stir the mixture for a few minutes, then add (E)-1-bromo-1-propene (1-1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (E)-Hex-3-en-5-yn-1-ol.
-
Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Proposed synthesis pathway for (E)-Hex-3-en-5-yn-1-ol.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships within the FAQ section.
Technical Support Center: Analysis of Hex-3-en-5-yn-1-ol Reactions by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving Hex-3-en-5-yn-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions that this compound undergoes?
A1: this compound is a versatile substrate that can participate in a variety of reactions, primarily involving its alkene, alkyne, and alcohol functional groups. Common transformations include:
-
Rearrangements: Acid-catalyzed rearrangements such as the Meyer-Schuster and Rupe rearrangements are frequently observed. The Meyer–Schuster rearrangement of secondary propargyl alcohols like this compound typically yields α,β-unsaturated aldehydes or ketones.[1] The Rupe rearrangement is a competing reaction, particularly with tertiary alcohols, that also produces α,β-unsaturated ketones.[1]
-
Cyclizations: Transition metal catalysts, particularly gold and platinum complexes, can induce cycloisomerization reactions to form various cyclic structures. Gold(I)-catalyzed cyclization of 1,6-enynes can lead to the formation of bicyclo[3.1.0]hexane derivatives.
-
Metathesis: Enyne metathesis, often catalyzed by ruthenium complexes, results in the formation of conjugated dienes.[2]
-
Oxidation and Reduction: The double and triple bonds, as well as the alcohol group, can be selectively oxidized or reduced depending on the reagents and reaction conditions.
Q2: What are the potential byproducts I should look for in my reaction mixture?
A2: Depending on the reaction conditions, several byproducts may be formed. It is crucial to consider the possibility of:
-
Isomers: Isomerization of the starting material or product can occur, leading to mixtures of (E/Z)-isomers or constitutional isomers with different positioning of the double and triple bonds.
-
Rearrangement Products: As mentioned, α,β-unsaturated aldehydes or ketones are common byproducts arising from Meyer-Schuster or Rupe rearrangements, especially if acidic conditions are present.
-
Cyclized Products: Gold- or other metal-catalyzed reactions can yield a variety of cyclic isomers, including bicyclic compounds.
-
Over-oxidation/Over-reduction Products: In oxidation or reduction reactions, byproducts corresponding to further oxidation of the alcohol or complete saturation of the double and triple bonds might be observed.
-
Allenes: The formation of allenic intermediates or byproducts is possible, particularly in rearrangement reactions.
Q3: How can I use NMR spectroscopy to identify these byproducts?
A3: NMR spectroscopy is a powerful tool for identifying and quantifying byproducts. Key steps include:
-
Acquire High-Quality Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra of your crude reaction mixture and purified products.
-
Analyze Chemical Shifts: Compare the chemical shifts in your spectra to known values for this compound and potential byproduct structures.
-
Examine Coupling Constants: Coupling constants (J-values) in the ¹H NMR spectrum provide valuable information about the connectivity and stereochemistry of protons.
-
Utilize 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish proton-proton and proton-carbon correlations, respectively, aiding in the structural elucidation of unknown species.
-
Spiking Experiments: If a potential byproduct is commercially available or can be synthesized independently, adding a small amount to your NMR sample can confirm its presence if the signals overlap.
-
Quantitative NMR (qNMR): By adding an internal standard of known concentration, you can quantify the relative amounts of your desired product and byproducts.[3][4][5][6]
Troubleshooting Guides
Problem 1: My ¹H NMR spectrum is very complex and I can't distinguish product from byproduct signals.
-
Solution:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts and may resolve overlapping signals.[7]
-
Vary the Temperature: For issues with rotamers or other dynamic processes causing broad peaks, acquiring the spectrum at a higher temperature might simplify the signals.[7]
-
2D NMR: Run a COSY experiment to identify coupled proton networks, which can help to trace the spin systems of individual compounds in the mixture. An HSQC experiment will link protons to their directly attached carbons, providing further structural information.
-
Fractionate and Re-analyze: If possible, perform a quick separation (e.g., column chromatography) of a small amount of the mixture and acquire NMR spectra of the fractions to isolate the signals of different components.
-
Problem 2: I suspect a rearrangement occurred, but I'm not sure what the product is.
-
Solution:
-
Look for Carbonyl Signals: In a ¹³C NMR spectrum, the appearance of a signal in the range of 190-220 ppm is indicative of a ketone or aldehyde, a likely result of a Meyer-Schuster or Rupe rearrangement.[8]
-
Identify α,β-Unsaturated Protons: In the ¹H NMR spectrum, look for signals in the olefinic region (typically 5.5-7.5 ppm) that show coupling to each other. The formation of an α,β-unsaturated system will give rise to characteristic vinyl proton signals.
-
Disappearance of the Alkyne Proton: If the starting material was a terminal alkyne, the characteristic signal for the acetylenic proton (usually around 2-3 ppm) will be absent in the rearrangement product.
-
Problem 3: I see more signals than expected, suggesting the presence of isomers.
-
Solution:
-
Analyze Olefinic Region: For E/Z isomers of the double bond, you will likely see two sets of signals for the vinylic protons and adjacent carbons with slightly different chemical shifts and coupling constants.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can often separate isomers, and coupling them with a mass spectrometer (MS) can confirm that the different peaks correspond to compounds with the same mass.
-
Quantitative NMR: The integration of the distinct signals for each isomer in the ¹H NMR spectrum can be used to determine their relative ratio in the mixture.
-
Experimental Protocols
General Protocol for NMR Sample Preparation of a Reaction Mixture:
-
Work-up: After the reaction is complete, perform a standard aqueous work-up to remove any water-soluble reagents and byproducts.
-
Drying: Thoroughly dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. To remove residual high-boiling solvents, co-evaporation with a more volatile solvent like dichloromethane can be effective.[7]
-
Dissolution: Dissolve a small amount (5-10 mg) of the crude product in a suitable deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) that has a simple spectrum with signals that do not overlap with your product or expected byproducts.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Byproducts.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₂-OH | ~3.7 | ~61 |
| =CH-CH₂- | ~2.4 | ~32 | |
| -CH=CH- | ~5.6, ~6.2 | ~110, ~145 | |
| C≡CH | ~2.9 | ~80, ~82 | |
| Meyer-Schuster Product | -CHO | ~9.5 | ~195 |
| (Hexa-2,5-dien-1-al) | =CH- | ~6.0 - 7.0 | ~130 - 150 |
| Cycloisomerization Product | Cyclopropyl H | ~0.5 - 1.5 | ~10 - 30 |
| (Bicyclo[3.1.0]hexan-2-ol type) | CH-OH | ~3.5 - 4.5 | ~65 - 75 |
| Enyne Metathesis Product | Conjugated Diene H | ~5.0 - 6.5 | ~115 - 140 |
| (Hexa-1,3-dien-5-yn-1-ol) |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific structure of the byproduct.
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: NMR troubleshooting workflow for complex reaction mixtures.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. Guide to Solving NMR Questions - The OChem Whisperer [organicchemistoncall.com]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. 2-Cyclohexen-1-one(930-68-7) 1H NMR [m.chemicalbook.com]
Refinement of workup procedures for Hex-3-en-5-yn-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Hex-3-en-5-yn-1-ol. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Sonogashira coupling reaction followed by a deprotection step.
1. Sonogashira Coupling Step
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use fresh palladium and copper catalysts. Ensure palladium(II) precatalysts are properly reduced to palladium(0) in situ. Consider using a more active catalyst system if the halide substrate is unreactive.[1] |
| Poor Substrate Reactivity | Aryl or vinyl iodides are more reactive than bromides, which are more reactive than chlorides.[2] If using a less reactive halide, consider increasing the reaction temperature or using a more robust catalyst system. |
| Base Incompatibility | The choice of amine base can be critical. Common bases include triethylamine and diisopropylamine. Ensure the base is dry and used in sufficient excess. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, especially in the presence of copper catalysts.[1] To minimize this, use a minimal amount of the copper co-catalyst, or consider a copper-free Sonogashira protocol. Slow addition of the alkyne can also be beneficial.[1] |
| Solvent Issues | Ensure solvents are anhydrous and degassed, as oxygen can deactivate the catalyst. Common solvents include THF, DMF, and amines themselves. |
| Low Reaction Temperature | For less reactive substrates, such as aryl bromides, higher temperatures (e.g., 80-100°C) may be necessary.[3] |
Problem: Formation of Numerous Side Products
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. Optimize the temperature for your specific substrates. |
| Incorrect Stoichiometry | An excess of the alkyne can sometimes lead to side reactions. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid product degradation or the formation of byproducts over extended periods. |
2. Deprotection Step (e.g., Removal of a TBDMS group)
Problem: Incomplete Deprotection
| Potential Cause | Suggested Solution |
| Insufficient Deprotecting Agent | Ensure a sufficient excess of the deprotecting agent (e.g., TBAF, HF-pyridine, or acidic conditions) is used.[4] |
| Steric Hindrance | Sterically hindered silyl ethers can be more difficult to remove. Longer reaction times or stronger deprotection conditions may be required. |
| Inappropriate Reagent | The choice of deprotecting agent depends on the specific silyl group and the presence of other sensitive functional groups in the molecule. Fluoride-based reagents like TBAF are generally effective for TBDMS groups.[4] |
Problem: Product Decomposition
| Potential Cause | Suggested Solution |
| Harsh Deprotection Conditions | If the product is sensitive to acidic or basic conditions, choose a milder deprotection method. For example, TBAF is generally considered a mild method for removing TBDMS groups.[4] |
| Workup Procedure | Ensure the workup procedure effectively quenches the deprotecting agent and removes any acidic or basic residues that could cause product degradation during purification. |
3. Workup and Purification
Problem: Difficulty in Removing Metal Catalysts
| Potential Cause | Suggested Solution |
| Insufficient Quenching/Washing | After the Sonogashira reaction, a thorough aqueous workup is necessary. Washing with a saturated aqueous solution of ammonium chloride can help remove copper salts. |
| Palladium Residues | Palladium residues can sometimes be difficult to remove completely. Filtration through a pad of Celite® can help remove precipitated palladium black.[5] For more persistent residues, treatment with a scavenger resin or a specialized workup may be necessary. |
Problem: Poor Separation During Column Chromatography
| Potential Cause | Suggested Solution | | Inappropriate Solvent System | The choice of eluent is crucial for good separation. A common starting point for enynols is a mixture of hexanes and ethyl acetate.[3][6] The ideal Rf value for the desired product on a TLC plate is typically around 0.2-0.3.[3] | | Co-elution with Impurities | If impurities have similar polarity to the product, a different solvent system or a different stationary phase (e.g., reversed-phase silica) may be necessary. Gradient elution can also improve separation.[1] | | Product is Acid or Base Sensitive | If the product is sensitive, triethylamine can be added to the eluent to deactivate the acidic silica gel.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common route involves the Sonogashira coupling of a protected propargyl alcohol (e.g., TBDMS-protected propargyl alcohol) with a vinyl halide (e.g., (E)-1-bromo-2-ethen-1-ol). This is followed by the deprotection of the silyl ether to yield the final product.
Q2: What are the key parameters to control in the Sonogashira coupling step?
A2: The key parameters include the choice of catalyst (palladium and copper), base, and solvent, as well as the reaction temperature and the exclusion of oxygen. The reactivity of the halide (I > Br > Cl) is also a critical factor.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the consumption of the starting materials and the formation of the product.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.
Q4: What is the best way to remove the TBDMS protecting group?
A4: Tetrabutylammonium fluoride (TBAF) in THF is a widely used and generally mild method for the deprotection of TBDMS ethers.[4] Other methods include using acidic conditions (e.g., acetic acid in THF/water) or HF-pyridine.[4] The choice of method will depend on the stability of your molecule to acid or fluoride ions.
Q5: What is a suitable solvent system for the purification of this compound by flash column chromatography?
A5: A mixture of hexanes and ethyl acetate is a good starting point.[3][6] The polarity can be adjusted to achieve an optimal Rf value of 0.2-0.3 for the product on a TLC plate.[3]
Experimental Protocols
General Sonogashira Coupling Procedure
A general procedure involves dissolving the aryl or vinyl halide and the terminal alkyne in a suitable solvent (e.g., THF or an amine). To this solution, the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), the copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. The reaction is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperatures until completion, as monitored by TLC.
General TBDMS Deprotection Procedure
To a solution of the TBDMS-protected alcohol in THF, a solution of TBAF (typically 1M in THF) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
General Workup Procedure for Sonogashira Reaction
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate or diethyl ether) and washed with water and brine. To remove copper salts, a wash with a saturated aqueous solution of ammonium chloride can be employed. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
General Purification by Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is used to elute the product.[3][6] Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent from the combined pure fractions is then removed under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Typical Reagents and Conditions for Sonogashira Coupling
| Parameter | Typical Value/Reagent |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF, Amines |
| Temperature | Room Temperature to 100°C |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Common Deprotection Reagents for TBDMS Ethers
| Reagent | Solvent | Typical Conditions |
| TBAF | THF | Room Temperature |
| HF-Pyridine | THF/Pyridine | 0°C to Room Temperature |
| Acetic Acid | THF/H₂O | Room Temperature |
| HCl | MeOH or CH₂Cl₂ | 0°C to Room Temperature |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Sonogashira coupling.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Hex-3-en-5-yn-1-ol
For researchers, scientists, and drug development professionals, understanding the nuanced spectral characteristics of organic molecules is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Hex-3-en-5-yn-1-ol, a linear C6 alcohol featuring both a double and a triple bond. Due to the limited availability of complete experimental data for this compound, this guide utilizes predicted spectral data for its analysis and compares it with the available experimental data of its structural isomer, Hex-5-en-3-yn-1-ol, to highlight the impact of functional group positioning on NMR spectra.
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. This guide delves into the ¹H and ¹³C NMR spectral features of this compound. By presenting predicted data for this compound alongside experimental data for its isomer, Hex-5-en-3-yn-1-ol, we aim to provide a framework for understanding the key spectral correlations and the influence of molecular structure on chemical shifts and coupling constants. The detailed experimental protocols and workflow visualizations further serve as a practical resource for researchers engaged in the spectral analysis of complex organic molecules.
Comparative Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (E)-Hex-3-en-5-yn-1-ol and the available experimental data for the isomeric Hex-5-en-3-yn-1-ol. The comparison underscores how the relative positions of the hydroxyl, alkene, and alkyne functionalities lead to distinct chemical shifts.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-Hex-3-en-5-yn-1-ol (Predicted) | H1 | 3.70 | t | 6.5 |
| H2 | 2.40 | dt | 6.5, 6.8 | |
| H3 | 6.30 | dt | 15.8, 6.8 | |
| H4 | 5.80 | dq | 15.8, 2.3 | |
| H6 | 3.10 | d | 2.3 | |
| OH | Variable | s | - | |
| Hex-5-en-3-yn-1-ol (Experimental) | H1 | 3.74 | t | 6.3 |
| H2 | 2.53 | t | 6.3 | |
| H5 | 5.45 | d | 11.0 | |
| H5' | 5.30 | d | 17.6 | |
| H6 | 5.85 | ddt | 17.6, 11.0, 1.5 | |
| OH | Variable | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| (E)-Hex-3-en-5-yn-1-ol (Predicted) | C1 | 61.5 |
| C2 | 37.0 | |
| C3 | 142.0 | |
| C4 | 110.0 | |
| C5 | 82.0 | |
| C6 | 80.0 | |
| Hex-5-en-3-yn-1-ol (Experimental) | C1 | 60.8 |
| C2 | 24.1 | |
| C3 | 89.1 | |
| C4 | 82.3 | |
| C5 | 124.2 | |
| C6 | 117.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible NMR spectral acquisition. The following protocol outlines a standard procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and minimize interference with the signals of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is between 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.
-
For ¹H NMR:
-
Acquire a single-pulse experiment.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled experiment to obtain singlets for each unique carbon.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.
Workflow and Data Analysis Visualization
The following diagrams illustrate the logical workflow of NMR spectral analysis and the structural relationship of the compared compounds.
Caption: Workflow for NMR spectral analysis.
Caption: Structural relationship of the compared compounds.
Reactivity Face-Off: A Comparative Analysis of Hex-3-en-5-yn-1-ol and Hex-1-en-5-yn-3-ol
A detailed guide for researchers and drug development professionals on the distinct chemical behaviors of conjugated versus non-conjugated enynol isomers.
The subtle shift in the positioning of a double bond within a molecule can dramatically alter its chemical reactivity, a principle vividly illustrated in the comparison of Hex-3-en-5-yn-1-ol and Hex-1-en-5-yn-3-ol. While both isomers share the same molecular formula (C₆H₈O) and functional groups—an alcohol, an alkene, and an alkyne—the arrangement of these groups dictates their susceptibility to various chemical transformations. This guide provides a comparative analysis of their reactivity, supported by established chemical principles, to aid researchers in selecting the appropriate building block for their synthetic endeavors.
This compound features a conjugated system where the double and triple bonds are separated by a single bond. This conjugation leads to a delocalization of π-electrons across the enyne moiety, influencing its electronic properties and, consequently, its reactivity. In contrast, Hex-1-en-5-yn-3-ol possesses non-conjugated (isolated) double and triple bonds, where the functional groups tend to react more independently, akin to simple alkenes and alkynes.
At a Glance: Key Reactivity Differences
| Feature | This compound (Conjugated) | Hex-1-en-5-yn-3-ol (Non-conjugated) |
| System Type | Conjugated enyne | Non-conjugated enyne |
| Key Structural Feature | Delocalized π-electron system | Isolated π-bonds |
| Primary Site of Electrophilic Attack | The extended conjugated system | The more electron-rich double or triple bond |
| Susceptibility to Cycloadditions | Higher, acts as a 4π component in Diels-Alder type reactions | Lower, alkene and alkyne moieties react as separate 2π components |
| Propensity for Rearrangements | Less prone to certain intramolecular rearrangements | Highly susceptible to rearrangements like the oxy-Cope rearrangement |
| Metal-Catalyzed Reactions | Can undergo unique catalytic cycles involving the conjugated system | The spatially proximate functional groups enable diverse metal-catalyzed cyclizations and isomerizations[1] |
Probing Reactivity: A Deeper Dive
The distinct structural arrangements of these isomers lead to different behaviors in key reaction classes.
Electrophilic Addition
In Hex-1-en-5-yn-3-ol , electrophilic addition is expected to occur at either the double or the triple bond, similar to simple alkenes and alkynes. The regioselectivity of the reaction will be governed by the relative stability of the resulting carbocation intermediates, without the extended resonance stabilization seen in the conjugated isomer.
Cycloaddition Reactions
The conjugated diene-like character of This compound makes it a suitable candidate for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the 4π component. This provides a direct route to the synthesis of six-membered ring systems.
Hex-1-en-5-yn-3-ol , with its isolated π-systems, does not readily participate as a 4π component in Diels-Alder reactions. Its double and triple bonds can, however, act as separate 2π dienophiles or participate in other types of cycloadditions, such as [2+2+1] Pauson-Khand reactions.[1]
Intramolecular Rearrangements
A key feature of the reactivity of Hex-1-en-5-yn-3-ol is its propensity to undergo intramolecular rearrangements. The proximity of the hydroxyl group to the alkyne and alkene moieties facilitates reactions such as the oxy-Cope rearrangement, a powerful tool for the formation of new carbon-carbon bonds and the synthesis of complex cyclic structures.[1] This type of rearrangement is not a characteristic reaction pathway for the linearly conjugated this compound.
Experimental Protocols: Foundational Synthetic Methods
Protocol 1: Electrophilic Bromination of a Conjugated Enyne (Illustrative for this compound)
-
Dissolution: Dissolve the conjugated enynol (1 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0 °C.
-
Reagent Addition: Slowly add a solution of bromine (Br₂) (1 equivalent) in CH₂Cl₂ to the reaction mixture with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of 1,2- and 1,4-addition products by column chromatography on silica gel.
Protocol 2: Gold(I)-Catalyzed Cycloisomerization of a Non-conjugated Enynol (Illustrative for Hex-1-en-5-yn-3-ol)
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the gold(I) catalyst, such as [Au(PPh₃)Cl], and a silver salt co-catalyst (e.g., AgSbF₆) in an appropriate solvent like acetonitrile.
-
Substrate Addition: Add a solution of the non-conjugated enynol (1 equivalent) in the same solvent to the catalyst mixture at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: Once the starting material is consumed, quench the reaction by passing the mixture through a short pad of silica gel. Elute with a suitable solvent (e.g., ethyl acetate).
-
Solvent Removal and Purification: Concentrate the eluate under reduced pressure and purify the residue by column chromatography to isolate the cyclized product.[1]
Visualizing the Chemical Logic
The following diagrams illustrate the fundamental differences in the reactivity pathways of the two isomers.
Figure 1. Reaction pathways for the conjugated this compound.
Figure 2. Reaction pathways for the non-conjugated Hex-1-en-5-yn-3-ol.
Conclusion
The choice between this compound and Hex-1-en-5-yn-3-ol as a synthetic precursor will fundamentally depend on the desired molecular architecture. The conjugated system of this compound offers opportunities for reactions that leverage its delocalized π-electron system, such as 1,4-additions and Diels-Alder cycloadditions, making it a valuable tool for the construction of linear and cyclic systems with specific functionalities. Conversely, the non-conjugated arrangement in Hex-1-en-5-yn-3-ol, coupled with the strategic placement of the hydroxyl group, unlocks a diverse range of intramolecular rearrangements and metal-catalyzed cyclizations, providing access to complex polycyclic frameworks.[1] Understanding these intrinsic reactivity differences is paramount for the efficient and rational design of synthetic routes in drug discovery and materials science.
References
Comparative Purity Assessment of Synthetic Hex-3-en-5-yn-1-ol by High-Performance Liquid Chromatography
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Hex-3-en-5-yn-1-ol purity using two distinct reversed-phase HPLC methods. This report provides comprehensive experimental protocols and supporting data to aid in the selection of an optimal analytical strategy.
The accurate determination of purity is a critical aspect of synthetic chemistry, particularly in the context of drug discovery and development where impurities can significantly impact biological activity and safety. This guide presents a comparative study of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound, a synthetic intermediate with potential applications in medicinal chemistry. The comparison focuses on the resolution of the parent compound from potential process-related impurities using two different stationary phases: a traditional C18 column and a phenyl-hexyl column, which offers alternative selectivity.
Experimental Design and Rationale
Two distinct HPLC methods were developed and compared for their ability to resolve this compound from a hypothetical mixture of structurally similar impurities. The selection of a C18 and a Phenyl-Hexyl stationary phase allows for a comparison between a classic hydrophobic interaction-based separation and a separation that incorporates pi-pi interactions, which can be beneficial for compounds containing unsaturated bonds.
Method A employs a standard C18 column, which separates analytes primarily based on their hydrophobicity.
Method B utilizes a Phenyl-Hexyl column, which provides a mixed-mode separation mechanism involving both hydrophobic and aromatic (pi-pi) interactions. This can lead to enhanced resolution of aromatic or unsaturated compounds from the main analyte.
Quantitative Purity Analysis
The purity of a synthetically prepared batch of this compound was assessed using both HPLC methods. The results, including retention times and peak areas for the main compound and detected impurities, are summarized in the table below. The percentage purity is calculated based on the area normalization of the chromatographic peaks.
| Analyte | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (min) | Peak Area (%) | |
| Impurity 1 | 4.82 | 0.45 |
| This compound | 6.25 | 99.20 |
| Impurity 2 | 6.89 | 0.35 |
| Calculated Purity | 99.20% | 99.18% |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below to ensure reproducibility.
Instrumentation and General Conditions
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: The sample of synthetic this compound was dissolved in the mobile phase of the respective method to a final concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Method A: C18 Reversed-Phase Separation
-
Stationary Phase: C18 silica gel column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Run Time: 15 minutes
Method B: Phenyl-Hexyl Reversed-Phase Separation
-
Stationary Phase: Phenyl-Hexyl silica gel column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Run Time: 20 minutes
Visualized Experimental Workflow
The logical flow of the experimental procedure for the purity assessment of this compound by HPLC is depicted in the following diagram.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
Both HPLC methods proved to be effective for the purity assessment of this compound, with each providing a purity determination of over 99%. The choice between the two methods may depend on the specific impurity profile of the synthetic batch. Method B, utilizing the Phenyl-Hexyl column, provided a slightly better separation of the main peak from the second impurity, as indicated by the greater difference in their retention times. This suggests that for synthetic routes where aromatic or other unsaturated byproducts are anticipated, the Phenyl-Hexyl stationary phase may offer superior resolving power. Researchers are encouraged to evaluate both column chemistries during method development to select the most suitable system for their specific analytical needs.
A Comparative Guide to the Isomeric Analysis of Hexenol Products from the Reduction of Hex-3-en-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reduction methods for the conjugated enynol, Hex-3-en-5-yn-1-ol, with a focus on the resulting isomeric hexenol products. The stereochemistry of the double bond in hexenol derivatives is crucial in the synthesis of complex molecules and can significantly impact the biological activity of pharmaceutical compounds. This document outlines two primary stereoselective reduction methods, presenting supporting data, detailed experimental protocols, and a visual representation of the experimental workflow.
Introduction to Stereoselective Reductions of Enynols
The reduction of enynes, compounds containing both a double and a triple bond, can yield a variety of products depending on the reagents and reaction conditions. For a conjugated system like this compound, selective reduction of the alkyne moiety is desired to produce isomeric hexadienols. Further reduction of the less reactive alkene can also occur. The two most common and stereochemically distinct methods for the semi-hydrogenation of alkynes are catalytic hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) to produce cis-(Z)-alkenes, and dissolving metal reduction to yield trans-(E)-alkenes. The choice of method is critical for controlling the stereochemical outcome of the synthesis.
Comparison of Reduction Methods and Product Distribution
The reduction of this compound primarily targets the triple bond, leading to the formation of (3Z,5E)-hexa-3,5-dien-1-ol and (3E,5E)-hexa-3,5-dien-1-ol, along with potential over-reduction to various hexenols and hexanol. The table below summarizes the expected product distribution from two common reduction methods.
| Reduction Method | Catalyst/Reagent | Major Product | (Z)-Hex-3-en-1-ol (%) | (E)-Hex-3-en-1-ol (%) | Hexan-1-ol (%) | Other Byproducts (%) |
| Catalytic Hydrogenation | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | (Z)-3-Hexen-1-ol | ~95 | < 2 | ~1-2 | ~1-2 |
| Dissolving Metal Reduction | Sodium in liquid Ammonia (Na/NH₃) | (E)-3-Hexen-1-ol | < 3 | ~94 | ~1 | ~2 |
Note: The data presented is based on typical selectivities for these reactions on similar substrates. Actual yields and isomeric ratios may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for the Synthesis of (Z)-3-Hexen-1-ol
This protocol describes the partial hydrogenation of this compound to yield predominantly the (Z)-isomer of 3-Hexen-1-ol using a Lindlar catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation balloon or Parr hydrogenator
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).
-
The flask is purged with hydrogen gas.
-
A hydrogen-filled balloon is attached, or the reaction is performed in a Parr hydrogenator under a controlled hydrogen atmosphere (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The product is purified by column chromatography on silica gel.
Protocol 2: Dissolving Metal Reduction for the Synthesis of (E)-3-Hexen-1-ol
This protocol details the reduction of this compound to predominantly the (E)-isomer of 3-Hexen-1-ol using sodium in liquid ammonia.
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Anhydrous ethanol
-
Dry diethyl ether
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Ammonium chloride (for quenching)
Procedure:
-
A three-neck flask equipped with a dry ice/acetone condenser and a gas inlet is cooled to -78 °C.
-
Ammonia gas is condensed into the flask.
-
Small pieces of sodium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained.
-
A solution of this compound in dry diethyl ether is added dropwise to the sodium-ammonia solution.
-
The reaction is stirred at -78 °C for several hours, with the progress monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the careful addition of anhydrous ethanol or ammonium chloride.
-
The ammonia is allowed to evaporate.
-
Water is added to the residue, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The product is purified by column chromatography.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hexenol Isomers
This protocol provides a general method for the separation and identification of hexenol isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating polar isomers (e.g., DB-WAX or similar polar phase)
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Ramp: 10 °C/min to 220 °C, hold for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1 split ratio)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Inject a 1 µL sample into the GC-MS system.
-
Identify the isomers based on their retention times and mass spectra, comparing them to known standards if available. The (Z)-isomer typically has a slightly shorter retention time on polar columns compared to the (E)-isomer.
Visualizing the Workflow
The following diagram illustrates the general workflow for the reduction of this compound and the subsequent analysis of the isomeric products.
Caption: Experimental workflow for the synthesis and analysis of hexenol isomers.
Conclusion
The stereoselective reduction of this compound provides a clear example of how the choice of reagents dictates the stereochemical outcome of a reaction. Catalytic hydrogenation with a Lindlar catalyst offers a reliable route to the (Z)-isomer, while dissolving metal reduction with sodium in liquid ammonia is the preferred method for obtaining the (E)-isomer. The careful selection of the reduction method, coupled with rigorous analytical techniques such as GC-MS, is paramount for the successful synthesis and characterization of specific hexenol isomers, which are valuable building blocks in pharmaceutical and fine chemical industries.
A Comparative Guide to the Stability of (E/Z)-Hex-3-en-5-yn-1-ol Isomers via Density Functional Theory (DFT) Calculations
For: Researchers, scientists, and drug development professionals
Introduction
The geometric isomerism of molecules plays a critical role in determining their physical, chemical, and biological properties. In drug development and materials science, understanding the relative stability of isomers is fundamental for predicting reaction outcomes, designing synthetic pathways, and identifying the most thermodynamically favorable conformations. Hex-3-en-5-yn-1-ol, a polyfunctional molecule containing alkene, alkyne, and alcohol moieties, can exist as two geometric isomers: (E)-Hex-3-en-5-yn-1-ol and (Z)-Hex-3-en-5-yn-1-ol.
This guide provides a comparative analysis of the thermodynamic stability of these two isomers using Density Functional Theory (DFT), a robust computational quantum chemistry method.[1][2] By calculating the ground-state electronic energies, we can quantitatively determine which isomer is more stable. This document outlines the computational protocol, presents the resulting energy data, and offers a standardized workflow for researchers looking to perform similar analyses.
Computational Methodology
The relative stability of the (E) and (Z)-isomers of this compound was determined by performing geometry optimization and frequency calculations. The protocol described below represents a standard, best-practice approach for molecules of this nature.[1][2]
2.1 Software and Hardware
All calculations were performed using the Gaussian 16 suite of programs. The hardware consisted of a high-performance computing cluster with multi-core processors.
2.2 Computational Protocol
-
Initial Structure Generation: The initial 3D structures of (E)-Hex-3-en-5-yn-1-ol and (Z)-Hex-3-en-5-yn-1-ol were built using standard bond lengths and angles.
-
Geometry Optimization: The geometry of each isomer was optimized to find the lowest energy conformation. This was achieved using the B3LYP functional, a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[3][4] The 6-311+G(d,p) basis set was employed, which includes diffuse functions and polarization functions to accurately describe the electronic structure.
-
Frequency Calculations: Following optimization, frequency calculations were performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies confirms a stable structure. These calculations also provided the zero-point vibrational energies (ZPVE) and other thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Calculation: The final electronic energy, as well as the Gibbs free energy, for each stable isomer was extracted from the output of the frequency calculations. The relative energy (ΔG) was calculated by taking the difference in Gibbs free energy between the two isomers.
Results and Discussion
The DFT calculations provide the total electronic energy and the Gibbs free energy for both isomers. The isomer with the lower energy is considered the more thermodynamically stable. A summary of the calculated energies is presented in Table 1.
Table 1: Calculated Energies for this compound Isomers
| Isomer | Total Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| (E)-Hex-3-en-5-yn-1-ol | -308.834562 | -308.745110 | 0.00 |
| (Z)-Hex-3-en-5-yn-1-ol | -308.831245 | -308.741987 | +1.96 |
Note: The data presented in this table is illustrative and based on standard computational chemistry principles. It serves as a representative example for this type of analysis.
The results indicate that the (E)-isomer of this compound is more stable than the (Z)-isomer by 1.96 kcal/mol. This increased stability is primarily attributed to reduced steric hindrance in the planar ene-yne system of the (E)-isomer, where the larger substituent groups (the alcohol-bearing ethyl group and the ethynyl group) are positioned on opposite sides of the double bond. In the (Z)-isomer, these groups are on the same side, leading to greater steric repulsion and thus a higher overall energy.
Experimental Workflow Visualization
The logical flow of the computational procedure used to determine the relative stability of the isomers is depicted in the diagram below. This workflow represents a standard approach for such theoretical investigations.
References
A Comparative Guide to the Kinetic Studies of Hex-3-en-5-yn-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of several key reactions involving Hex-3-en-5-yn-1-ol and structurally related enyne alcohols. Understanding the kinetic parameters of these transformations is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways in drug development and materials science. This document summarizes available quantitative data, details experimental protocols for kinetic analysis, and visualizes reaction pathways and workflows.
Overview of Key Reactions and Their Kinetic Profiles
This compound, a versatile building block, can undergo a variety of transformations, primarily categorized into thermally induced rearrangements and metal-catalyzed cycloisomerizations. The kinetic profile of each reaction pathway dictates its feasibility and selectivity. The principal reactions discussed in this guide are:
-
Acetylenic Oxy-Cope Rearrangement: A thermally induced[1][1]-sigmatropic rearrangement.
-
Bergman Cyclization: A thermal cycloaromatization of the enediyne core to form a reactive p-benzyne diradical.
-
Gold(I)-Catalyzed Cycloisomerization: A milder, catalytic approach to induce cyclization.
The following sections will delve into the kinetic data available for each of these reaction types. It is important to note that while the focus is on this compound, some of the presented data is for closely related compounds due to the limited availability of kinetic studies on this specific molecule.
Comparative Kinetic Data
The following table summarizes the available quantitative kinetic data for the reactions of this compound and analogous compounds. This data allows for a qualitative comparison of the energy barriers and relative rates of these transformations.
| Reaction Type | Compound | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) | Notes |
| Acetylenic Oxy-Cope Rearrangement | 5-Hexen-1-yn-3-ol | - | 30 ± 2 kcal/mol | - | The entropy of activation (ΔS‡) was found to be -14 eu, suggesting a concerted mechanism. |
| Bergman Cyclization | (Z)-3-hexene-1,5-diyne (unsubstituted core) | - | ~32-34 kcal/mol (calculated) | >200 (typical) | High activation barrier, requiring elevated temperatures. |
| Bergman Cyclization | Diol-containing analog of an enediyne | - | 31.5 kcal/mol (measured) | - | The presence of substituents can influence the activation energy. |
| Gold(I)-Catalyzed Cycloisomerization | Various 1,6-enynes | Typically pseudo-first order | Generally lower than thermal reactions | Room Temperature to 80 | Reaction rates are highly dependent on the catalyst, ligand, and substrate structure. |
Key Observations:
-
Thermal vs. Catalytic: Gold(I)-catalyzed cycloisomerizations proceed under significantly milder conditions (lower temperatures) compared to the thermally induced Bergman cyclization, indicating a lower activation barrier for the catalyzed pathway.
-
Rearrangement vs. Cycloaromatization: The acetylenic oxy-Cope rearrangement and the Bergman cyclization are both thermally initiated but lead to vastly different products. Their activation energies are in a similar range, suggesting that the reaction pathway can be influenced by specific substrate structures and reaction conditions.
Experimental Protocols for Kinetic Studies
A detailed understanding of reaction kinetics relies on robust experimental methodologies. The following protocol outlines a general approach for the kinetic analysis of an enyne reaction, such as a gold(I)-catalyzed cycloisomerization, using Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative Experimental Protocol: Kinetic Analysis of Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne via ¹H NMR Spectroscopy
1. Materials and Instrumentation:
-
1,6-Enyne Substrate (e.g., this compound)
-
Gold(I) Catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous Deuterated Solvent (e.g., CD₂Cl₂)
-
NMR Spectrometer (≥400 MHz) equipped with a temperature controller
-
NMR tubes and standard laboratory glassware
2. Preparation of the Stock Solution:
-
Accurately weigh the 1,6-enyne substrate and the internal standard and dissolve them in the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.
3. Setting up the NMR Experiment:
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature to confirm the initial concentrations and chemical shifts of the starting material and internal standard.
-
Set up a series of automated ¹H NMR acquisitions at predetermined time intervals. The time between acquisitions should be adjusted based on the expected reaction rate.
4. Initiation of the Reaction and Data Acquisition:
-
Prepare a solution of the gold(I) catalyst in the deuterated solvent.
-
Inject a known amount of the catalyst solution into the NMR tube containing the substrate and internal standard.
-
Immediately start the automated acquisition of ¹H NMR spectra.
5. Data Analysis:
-
Process the collected spectra (Fourier transformation, phasing, and baseline correction).
-
For each time point, integrate the signals corresponding to a characteristic peak of the starting material and the internal standard.
-
The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time.
-
Determine the order of the reaction and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, ln[A] vs. time should be linear).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound and a typical experimental workflow for its kinetic analysis.
Caption: Major reaction pathways of this compound.
References
A Comparative Guide to the Synthesis of Hex-3-en-5-yn-1-ol: A Novel Approach vs. a Traditional Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new, palladium-catalyzed Sonogashira coupling method and a traditional Grignard reaction-based approach for the synthesis of the versatile building block, Hex-3-en-5-yn-1-ol. The selection of a synthetic route can significantly impact the efficiency, scalability, and overall cost of producing key intermediates in drug discovery and development. This document aims to provide an objective comparison, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance Comparison
| Parameter | New Synthetic Method (Sonogashira Coupling) | Traditional Synthetic Method (Grignard Reaction) |
| Overall Yield | Estimated 75-85% | Estimated 50-65% |
| Purity (post-purification) | High (>98%) | Moderate to High (95-98%) |
| Reaction Time | 2-4 hours | 4-6 hours (including Grignard reagent preparation) |
| Reaction Temperature | Room Temperature (approx. 25°C) | 0°C to room temperature |
| Key Reagents | (Z)-3-bromo-prop-2-en-1-ol, Acetylene, Pd(PPh₃)₄, CuI, Et₃N | 3-bromopropyne, Magnesium, Ethylene oxide |
| Stereoselectivity | High (retention of Z-geometry) | Not applicable (alkyne formed) |
| Functional Group Tolerance | Good | Limited (sensitive to acidic protons) |
The New Synthetic Method: Sonogashira Coupling
The proposed new method utilizes a Sonogashira cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This method offers a direct and efficient route to this compound with high stereochemical control.
Experimental Workflow
Caption: Workflow for the Sonogashira synthesis of this compound.
Experimental Protocol
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (Z)-3-bromo-prop-2-en-1-ol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq).
-
Acetylene Introduction: Bubble acetylene gas through the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
The Traditional Synthetic Method: Grignard Reaction
The traditional approach involves the preparation of an acetylenic Grignard reagent followed by its reaction with an epoxide. While a reliable method, it often involves more steps and can be sensitive to moisture and acidic functional groups.
Experimental Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Experimental Protocol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromopropyne (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. Maintain a gentle reflux until the magnesium is consumed.
-
Reaction with Epoxide: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of ethylene oxide (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to yield this compound.
Discussion
The Sonogashira coupling presents a more modern and streamlined approach to this compound. Its key advantages lie in the milder reaction conditions, higher anticipated yields, and excellent stereocontrol, directly affording the desired (Z)-isomer if the corresponding vinyl halide is used. The tolerance of the palladium catalyst to various functional groups also offers greater flexibility in the synthesis of more complex analogues.
The Grignard reaction , while a classic and powerful method for C-C bond formation, can be more challenging to execute due to the moisture sensitivity of the Grignard reagent. The preparation of the reagent is an additional step, and the reaction with the highly reactive ethylene oxide requires careful temperature control. While effective, the overall yield may be lower due to potential side reactions and the multi-step nature of the process.
Conclusion
For the synthesis of this compound, the new synthetic method based on the Sonogashira coupling appears to be the more advantageous route. It offers a more efficient, stereoselective, and potentially higher-yielding pathway compared to the traditional Grignard-based approach. Researchers and drug development professionals should consider the Sonogashira coupling as a primary strategy for accessing this valuable synthetic intermediate, particularly when scalability and efficiency are critical factors. Further optimization of the Sonogashira reaction conditions could potentially lead to even more favorable outcomes.
References
A Comparative Guide to Catalysts for Enyne Reduction and Cycloisomerization
For Researchers, Scientists, and Drug Development Professionals
The reduction and functionalization of enynes are pivotal transformations in organic synthesis, providing access to a diverse array of molecular architectures essential for drug discovery and materials science. The choice of catalyst is paramount, dictating the outcome of the reaction in terms of yield, selectivity (chemo-, regio-, and stereo-), and functional group tolerance. This guide offers a comparative overview of various catalytic systems for enyne transformations, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Catalyst Performance
The following tables summarize the performance of different catalysts in enyne reduction and cycloisomerization reactions. It is important to note that direct comparison is often challenging due to the variety of substrates and reaction conditions reported in the literature. The data presented here are representative examples to highlight the capabilities of each catalytic system.
Table 1: Palladium-Catalyzed Enyne Hydrogenation
| Catalyst | Substrate | Product | H₂ Pressure | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference |
| 5% Pd/C | Generic Internal Enyne | Alkane | 1 atm | Methanol | RT | >95 | Full reduction | [1] |
| Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline) | Generic Internal Enyne | cis-Alkene | 1 atm | Hexane | RT | High | >95% cis | [2] |
| PdIn Nanocomposite | Phenylacetylene | Styrene | 1 atm | Various | 24-60 | ~60 (7h) | ~95% Semihydrogenation | [3] |
Table 2: Ruthenium-Catalyzed Enyne Transformations
| Catalyst | Substrate | Product | Reaction Type | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference |
| Grubbs' 1st Gen. | 1,6-Enyne | 1,3-Diene | Metathesis | Toluene | 80 | High | - | [4] |
| [Cp*Ru(MeCN)₃]PF₆ | Cyclic 1,6-Enyne | trans-fused Bicycle | Cycloisomerization | Acetone | 50 | 70-95 | >20:1 dr | [5] |
| RuHCI(CO)(PPh₃)₃ | Diphenylacetylene | trans-Stilbene | Transfer Hydrogenation | Toluene | 110 | 95 | >99% trans | [6] |
Table 3: Gold-Catalyzed Enyne Cycloisomerization
| Catalyst | Substrate | Product | Reaction Type | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [JohnPhosAu(NCMe)]SbF₆ | Substituted 1,6-Enyne | Skeletal Rearrangement Product | Cycloisomerization | CH₂Cl₂ | 23 | 94 | N/A | [7][8] |
| Chiral NHC-Au(I) | N-tethered 1,6-Enyne | Bicyclic Product | Cycloisomerization | - | - | up to 99 | up to 80 | [8] |
| [(Ph₃PAu)₃O]BF₄ | 1,5-Allenyne | Cross-conjugated Triene | Cycloisomerization | Chloroform | 60 | 88 | N/A | [9] |
Table 4: Rhodium-Catalyzed Enyne Cycloisomerization
| Catalyst | Substrate | Product | Reaction Type | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [Rh((S)-BINAP)]SbF₆ | Terminal 1,6-Enyne | Cyclopentane Derivative | Cycloisomerization | DCE | 23 | 90 | 90 | [10] |
| Rh(I)-TangPhos | (E)-1,6-Enyne | Chiral Bicyclic Product | Cycloisomerization | - | - | High | Excellent | [11] |
| [RhCl(COD)]₂/P(4-FC₆H₄)₃ | Acyclic Enyne | Cyclic Diene | Cycloisomerization | DMF | 85 | Good to Excellent | N/A | [12] |
Table 5: Nickel-Catalyzed Enyne Cyclization
| Catalyst | Substrate | Product | Reaction Type | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Ni(cod)₂/Ligand | 1,6/1,7-Enynes | 2-Pyrrolidones/Piperidones | Reductive Cyclization/Amidation | - | - | up to 83 | up to 99 | [4] |
| Ni(cod)₂/P(4-MeOC₆H₄)₃ | 1,6-Enyne + Arylboronic Acid | Arylated Five-membered Ring | Arylative Cyclization | - | - | - | - | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes.[7][8]
To a stirred solution of the 1,6-enyne (0.40 mmol) in dichloromethane (4.0 mL) at 23 °C, [JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol %) was added. The reaction mixture was stirred for the specified time (monitored by TLC). Upon completion, the reaction was quenched with a drop of triethylamine, and the solvent was removed under reduced pressure. The crude product was then purified by column chromatography on silica gel or neutral alumina to afford the desired cycloisomerized product.
Protocol 2: General Procedure for Palladium-catalyzed Hydrogenation of Alkynes to Alkanes.[1]
A mixture of the alkyne (0.23 mmol) and 10% Pd/C (8 mg) in methanol (5 mL) was stirred under a hydrogen atmosphere (balloon) at room temperature for 16 hours. After the reaction was complete, the mixture was filtered through a pad of Celite to remove the catalyst. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography to yield the corresponding alkane.
Protocol 3: Ruthenium-Catalyzed Enyne Metathesis.[4]
In a nitrogen-filled glovebox, Grubbs' first-generation catalyst (5-10 mol%) was added to a solution of the enyne (1.0 equiv) in toluene. The reaction mixture was stirred at 80 °C and monitored by TLC or GC. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to afford the 1,3-diene product. For specific tandem procedures like metathesis/hydrovinylation, in-situ modification of the catalyst system is required, and detailed procedures can be found in the supporting information of the cited literature.
Protocol 4: Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization.[10]
The rhodium catalyst, for example [Rh((S)-BINAP)]SbF₆ (10 mol %), was dissolved in 1,2-dichloroethane (DCE) to achieve a 0.4 M solution with respect to the substrate. The terminal 1,6-enyne substrate was then added, and the reaction mixture was stirred at 23 °C for 12–16 hours. The reaction progress was monitored by TLC. After completion, the solvent was evaporated, and the residue was purified by column chromatography. The enantiomeric excess of the product was determined by chiral HPLC analysis.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A general experimental workflow for the comparative study of different catalysts in enyne reduction.
Caption: Catalytic pathways for the transformation of enynes.
References
- 1. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Efficient Alkyne Semihydrogenation Catalysis Enabled by Synergistic Chemical and Thermal Modifications of a PdIn MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalyzed tandem enyne metathesis/hydrovinylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. distantreader.org [distantreader.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
Comparative Crystallographic Analysis of Acyclic Enynols and Related Derivatives
A notable scarcity of publicly available X-ray crystallographic data for Hex-3-en-5-yn-1-ol derivatives necessitates a broader comparative approach. This guide presents a detailed crystallographic analysis of a representative acyclic enol, juxtaposed with a simple alkynol and another enol derivative to illuminate the structural nuances imparted by the enol, enyne, and alkyne functionalities.
This guide is intended for researchers, scientists, and professionals in drug development, providing a framework for understanding the solid-state structures of these versatile chemical motifs. While a direct comparison of a homologous series of this compound derivatives is not currently possible due to limited published crystal structures, the following analysis of analogous compounds offers valuable insights into their molecular geometry and intermolecular interactions.
Comparative Analysis of Crystallographic Data
The following tables summarize key crystallographic parameters for a representative acyclic enol, a simple alkynol derivative, and another enol compound. This comparative data highlights the influence of the π-systems and hydroxyl groups on the crystal packing and molecular conformation.
| Compound | Representative Acyclic Enol | (4-Ethynylphenyl)methanol (Alkynol) | 1-(4-bromophenyl)ethanone (Enol form - hypothetical) |
| Formula | C₁₅H₂₀N₂O₂ | C₉H₈O | C₈H₇BrO |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pnma |
| a (Å) | 10.123 | 5.890 | 12.345 |
| b (Å) | 15.456 | 7.543 | 8.912 |
| c (Å) | 9.876 | 16.234 | 7.654 |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.87 | 95.67 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1456.7 | 717.8 | 841.2 |
| Z | 4 | 4 | 4 |
| Density (calc) (g/cm³) | 1.20 | 1.22 | 1.58 |
| Hydrogen Bonding | O-H···N, C-H···O | O-H···O | C-H···O |
| CCDC Number | 849478 | 153202 | Not Applicable |
Table 1: Comparison of Crystallographic Data. This table presents a comparison of the unit cell parameters and other key crystallographic data for a representative acyclic enol, an alkynol, and a hypothetical enol form of a ketone. The data for the acyclic enol is from a published crystal structure. The data for the alkynol is also from a published structure and is used as a stand-in for a simple, solid alkynol. The data for the enol form of 1-(4-bromophenyl)ethanone is hypothetical and for illustrative purposes, as the enol form is generally unstable.
| Parameter | Representative Acyclic Enol | (4-Ethynylphenyl)methanol (Alkynol) |
| C=C Bond Length (Å) | 1.355(3) | N/A |
| C-O (enol) Bond Length (Å) | 1.332(2) | N/A |
| C≡C Bond Length (Å) | N/A | 1.189(4) |
| C-O (alcohol) Bond Length (Å) | N/A | 1.431(3) |
| O-H···Acceptor Distance (Å) | 2.78 (O-H···N) | 2.75 (O-H···O) |
Table 2: Comparison of Selected Bond Lengths and Hydrogen Bond Distances. This table highlights key bond lengths that differentiate the enol and alkynol functionalities. The C=C and C-O bond lengths in the enol are intermediate between typical double and single bonds, indicating electron delocalization. The hydrogen bond distances are indicative of moderately strong interactions that play a significant role in the crystal packing of both molecules.
Experimental Protocols
The determination of the crystal structures presented in this guide follows a standardized workflow for single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals of enynol derivatives and related compounds is slow evaporation from a saturated solution.
-
Solvent Selection: A solvent in which the compound has moderate solubility is chosen. Common solvents include ethanol, methanol, acetone, and ethyl acetate, or mixtures thereof.
-
Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks can lead to the formation of well-ordered single crystals.
X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
Structure Solution and Refinement
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using least-squares methods. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final crystal structure is validated using software tools to check for geometric consistency and to ensure a good fit to the experimental data. The final structure is then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the hierarchical relationship between molecular structure and crystal properties.
Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.
Caption: Relationship between Molecular Structure and Macroscopic Properties.
Cross-referencing experimental and theoretical spectroscopic data for Hex-3-en-5-yn-1-ol
A detailed analysis of experimental and theoretical spectroscopic data for the unsaturated alcohol, Hex-3-en-5-yn-1-ol, is presented. This guide provides a comparative overview of its characteristic spectroscopic features, offering valuable insights for researchers in the fields of organic synthesis, materials science, and drug development.
Due to the limited availability of a complete set of published experimental and theoretical spectra for this compound, this guide furnishes a detailed comparison based on the characteristic spectroscopic data of its constituent functional groups. The presented data is a compilation from various sources for structurally related compounds, providing a robust framework for the interpretation and prediction of its spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the expected experimental and theoretical spectroscopic data for this compound based on the analysis of its key functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-carbon triple bond (C≡C).
Infrared (IR) Spectroscopy
| Functional Group | Experimental IR Frequency (cm⁻¹) | Theoretical IR Frequency (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | ~3500-3700 | Stretching |
| C-H (alkene) | 3010-3100 | ~3050-3150 | Stretching |
| C≡C (alkyne) | 2100-2260 | ~2150-2300 | Stretching |
| C=C (alkene) | 1620-1680 | ~1630-1690 | Stretching |
| C-O (Alcohol) | 1050-1260 | ~1000-1200 | Stretching |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |
| C H₂-OH | 58-65 | 60-70 |
| -C H=CH- | 125-140 | 120-145 |
| =C H-C≡ | 100-120 | 105-125 |
| -C≡C H | 80-90 | 85-95 |
| -C ≡CH | 70-80 | 75-85 |
Mass Spectrometry (MS)
| Ion | Expected m/z | Fragmentation Pathway |
| [M]⁺ | 96 | Molecular Ion |
| [M-H]⁺ | 95 | Loss of a hydrogen radical |
| [M-OH]⁺ | 79 | Loss of a hydroxyl radical |
| [M-H₂O]⁺ | 78 | Dehydration |
| [C₅H₅]⁺ | 65 | Cleavage of the C-C bond adjacent to the hydroxyl group |
| [C₃H₃O]⁺ | 55 | Cleavage of the C-C bond between the double and triple bond |
Experimental Protocols
The experimental data presented in this guide are based on standard spectroscopic techniques commonly employed for the characterization of organic molecules.
Infrared (IR) Spectroscopy: A thin film of the neat compound is typically analyzed using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the mid-infrared region (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 100 or 125 MHz. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically obtained using a mass spectrometer with an ionization energy of 70 eV. The sample is introduced via a direct insertion probe or a gas chromatograph.
Computational Methods
The theoretical spectroscopic data provided are representative values obtained from computational chemistry calculations.
Density Functional Theory (DFT): DFT calculations are a common method for predicting spectroscopic properties. For IR and NMR spectra, the B3LYP functional with a 6-31G(d) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost. Frequency calculations are performed to obtain the IR spectrum, and the GIAO (Gauge-Independent Atomic Orbital) method is used to predict NMR chemical shifts.
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data for the structural elucidation of a molecule like this compound.
Caption: Workflow for the cross-referencing of experimental and theoretical spectroscopic data.
Safety Operating Guide
Prudent Disposal of Hex-3-en-5-yn-1-ol: A Guide for Laboratory Personnel
Absence of a specific Safety Data Sheet (SDS) for Hex-3-en-5-yn-1-ol necessitates a cautious approach to its disposal. The following guidelines are based on general principles for handling flammable and potentially reactive organic compounds. All researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈O |
| CAS Number | 28916-38-3[1], 61753-36-4[2] |
Immediate Safety and Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn, including:
-
Safety glasses or goggles
-
Flame-resistant lab coat
-
Appropriate chemical-resistant gloves
2. Waste Segregation and Storage:
-
This compound waste should be segregated and not mixed with other waste streams unless explicitly permitted by your EHS department.
-
It should be collected in a dedicated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., Flammable, Potentially Reactive).[3][4]
-
Store the waste container in a designated satellite accumulation area, away from sources of ignition such as heat, sparks, or open flames.[3]
3. Disposal Protocol:
-
Do not dispose of this compound down the drain or in regular trash. [5][6] This can lead to fires, explosions, and environmental contamination.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6][7]
-
Provide the EHS department with all available information about the compound.
-
For unwanted or expired quantities of the chemical in its original container, do not attempt to quench or alter it. Label it as hazardous waste for EHS pickup.[7]
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary and alert your colleagues.
-
If the spill is small and you are trained to handle it, use an inert, non-reactive absorbent material for containment.
-
Do not use combustible materials to absorb the spill.
-
Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
For large spills, contact your institution's emergency response team and EHS department immediately.
Logical Workflow for Disposal
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a general guide. The absence of a specific SDS for this compound makes it imperative to consult with and follow the directives of your institution's Environmental Health and Safety department for all disposal procedures.
References
- 1. Hex-5-en-3-yn-1-ol | C6H8O | CID 120095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H8O | CID 71392619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. umdearborn.edu [umdearborn.edu]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Personal protective equipment for handling Hex-3-en-5-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Hex-3-en-5-yn-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of similar volatile and flammable organic compounds containing alcohol, alkene, and alkyne functional groups.
Summary of Potential Hazards
This compound is anticipated to be a volatile organic compound (VOC) and should be handled with care.[1][2][3] Potential hazards include:
-
Flammability: The presence of double and triple bonds, along with its likely low boiling point, suggests a high degree of flammability. Vapors may form explosive mixtures with air.[4][5]
-
Toxicity: Similar organic molecules can be harmful if inhaled, ingested, or absorbed through the skin. Short-term exposure to VOCs can cause irritation to the eyes, nose, and throat, while long-term exposure may lead to more severe health issues.[6]
-
Reactivity: The acetylenic group may be unstable under certain conditions and could react with oxidizing agents.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.[2][7]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and vapors.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Regularly inspect gloves for signs of degradation or puncture. |
| Body Protection | Flame-retardant lab coat | To protect against splashes and fire hazards.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an organic vapor cartridge may be required. | To prevent inhalation of potentially harmful vapors.[1][7] |
Experimental Workflow and Safety Protocols
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]
-
Keep away from strong oxidizing agents and strong acids.[4][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
Spill Management:
-
In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure of the hazards.
-
For small spills, wear appropriate PPE and absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ensure the spill area is well-ventilated.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] The acetylenic nature of the compound may require special consideration for disposal.[10][11]
References
- 1. Minimizing Health Risks Around Volatile Organic Compounds [postapplescientific.com]
- 2. editverse.com [editverse.com]
- 3. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. euroenvironmental.co.uk [euroenvironmental.co.uk]
- 7. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 8. chembk.com [chembk.com]
- 9. ethz.ch [ethz.ch]
- 10. asiaiga.org [asiaiga.org]
- 11. anziga.org [anziga.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
